molecular formula C23H45BrO10 B606407 Bromo-PEG8-Boc CAS No. 1623792-00-6

Bromo-PEG8-Boc

カタログ番号: B606407
CAS番号: 1623792-00-6
分子量: 561.5 g/mol
InChIキー: DXYYTZDPNRZUDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromo-PEG8-t-butyl ester (CAS 1623792-00-6) is a heterobifunctional PEG-based linker of considerable value in bioconjugation and chemical synthesis. This reagent features a bromide (Br) group at one terminus and a t-butyl protected carboxyl group at the other, interconnected by a hydrophilic PEG8 spacer . The bromide group is an excellent leaving group, making this arm of the molecule highly reactive in nucleophilic substitution reactions. This allows researchers to efficiently link the PEG chain to primary amines, thiols, or other nucleophiles, creating stable ether or thioether bonds . The opposing terminus contains a t-butyl ester, which serves as a robust protective group for a carboxylic acid function. This protected group can be readily deprotected under acidic conditions to yield the free carboxylic acid . The resulting acid can then be activated for conjugation with amine-containing molecules, such as proteins, peptides, or other biomolecules, enabling the formation of amide bonds . The core of the linker is an 8-unit polyethylene glycol (PEG) spacer. This PEG spacer significantly enhances the aqueous solubility of the resulting conjugates and reduces immunogenicity. Furthermore, the flexible PEG chain increases the spatial distance between connected molecules, which can improve binding efficiency and bioavailability in therapeutic applications like Antibody-Drug Conjugates (ADCs) and prodrug development . With a molecular formula of C 23 H 45 BrO 10 and a molecular weight of 561.5 g/mol, this compound is characterized by high purity (typically ≥95% - 98%) . It is recommended to be stored at -20°C to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45BrO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYYTZDPNRZUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45BrO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154672
Record name 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623792-00-6
Record name 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1623792-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 27-bromo-4,7,10,13,16,19,22,25-octaoxaheptacosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of Bromo-PEG8-Boc in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutic development and chemical biology, the precise and efficient linking of molecules is paramount. Bromo-PEG8-Boc, a heterobifunctional linker, has emerged as a critical tool for researchers, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a reactive bromide at one terminus and a Boc-protected amine at the other, bridged by an eight-unit polyethylene glycol (PEG) chain, offers a versatile platform for the synthesis of complex biomolecular constructs. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in targeted protein degradation and drug delivery, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in their endeavors.

The strategic incorporation of the PEG8 linker imparts favorable physicochemical properties to the resulting conjugates, most notably enhanced aqueous solubility and improved pharmacokinetic profiles. The bromide functional group serves as a stable yet reactive handle for nucleophilic substitution, while the Boc-protected amine allows for controlled, sequential conjugation following deprotection under acidic conditions. This dual reactivity is fundamental to the modular assembly of PROTACs and ADCs.

Core Applications of this compound in Research

The principal applications of this compound lie in its use as a flexible and hydrophilic spacer in the construction of:

  • Proteolysis Targeting Chimeras (PROTACs): These novel therapeutic agents utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound serves as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

  • Antibody-Drug Conjugates (ADCs): In this targeted cancer therapy approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG8 linker can enhance the solubility and stability of the ADC.

  • Other Bioconjugation Applications: The versatile nature of this compound makes it suitable for a range of other bioconjugation applications, including the surface modification of nanoparticles and the pegylation of peptides and other biomolecules to improve their therapeutic properties.

This compound in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The length and composition of the linker influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

The PEG8 component of this compound offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule.

  • Improved Cell Permeability: The flexible PEG linker can facilitate the passage of the PROTAC across the cell membrane.

  • Optimal Ternary Complex Formation: The length of the PEG8 linker can provide the necessary flexibility and spatial orientation for the effective formation of the ternary complex.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a crucial parameter that requires optimization for each target protein and E3 ligase pair. The following table summarizes data from a comparative study of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with varying PEG linker lengths.[1]

PROTAC ComponentLinker LengthDC50 (nM) [a]Dmax (%) [b]
BRD4 LigandPEG25085
BRD4 LigandPEG41095
BRD4 LigandPEG63090
BRD4 LigandPEG86080

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[1] [b] Dmax: The maximum percentage of target protein degradation achieved.[1]

This data clearly demonstrates a structure-activity relationship where a PEG4 linker provided the optimal balance of potency and efficacy for this specific BRD4-targeting PROTAC series.[1] This highlights the importance of empirical determination of the optimal linker length.

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism

Western_Blot_Workflow

This compound in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. An ADC consists of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the antibody and the payload. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.

The inclusion of a PEG8 linker, synthesized using reagents like this compound, can offer several benefits for ADCs:

  • Enhanced Hydrophilicity: The PEG8 spacer can improve the overall solubility of the ADC, which is particularly important when conjugating hydrophobic payloads.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life.

  • Reduced Aggregation: The hydrophilic PEG chains can help prevent the aggregation of ADCs, which can be an issue with high drug-to-antibody ratios (DAR).

An example of a commercially successful ADC that incorporates a PEG8 linker is Zynlonta® (loncastuximab tesirine). The linker in Zynlonta® is composed of a maleimide group, a PEG8 spacer, a valine-alanine dipeptide, and a PABC self-immolative spacer.[2]

Quantitative Data: Impact of PEG8 Linker on ADC Efficacy

In a study developing ADCs with a pendant-type PEG linker, it was demonstrated that DAR8-ADCs with PEG8 and PEG12 linkers exhibited a better pharmacokinetic profile and stronger in vivo anti-tumor activity compared to those with a shorter PEG4 linker or no PEG linker.

ADC ConfigurationLinkerIn Vivo Anti-tumor Activity
DAR8-ADCPEG4Moderate
DAR8-ADCPEG8Strong
DAR8-ADCPEG12Strongest

This data suggests that a longer PEG chain, such as PEG8, can significantly enhance the therapeutic efficacy of high-DAR ADCs.

Logical Relationship of ADC Components and Action

ADC_Components Linker Linker Tumor_Cell Tumor_Cell

Experimental Protocols

The following is a representative, generalized two-step protocol for the synthesis of a PROTAC using a Bromo-PEG-Boc linker. This protocol should be adapted and optimized for specific reactants.

Step 1: Boc Deprotection of the Linker

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • To the stirred solution, add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane (e.g., 10 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt (Bromo-PEG8-NH2) is often used in the next step without further purification.

Step 2: Conjugation to the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)

Objective: To form an amide bond between the deprotected linker and a ligand.

Materials:

  • Bromo-PEG8-NH2 (from Step 1)

  • Ligand with a carboxylic acid functionality (e.g., a derivative of pomalidomide) (1.0-1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) (1.2-1.5 equivalents)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (3.0-5.0 equivalents)

  • Nitrogen or Argon atmosphere

  • Stirring apparatus

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the carboxylic acid-containing ligand in anhydrous DMF or DCM under an inert atmosphere.

  • Add the amide coupling reagents (e.g., HATU and HOBt) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • To the activated ligand solution, add a solution of the crude Bromo-PEG8-NH2 in anhydrous DMF.

  • Add DIPEA to the reaction mixture.

  • Allow the reaction to proceed at room temperature with stirring for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, the crude product can be purified by preparative HPLC to obtain the Bromo-PEG8-Ligand conjugate.

The resulting Bromo-PEG8-Ligand can then be reacted with the second ligand (containing a nucleophile, such as a thiol or amine) to complete the synthesis of the heterobifunctional molecule.

Conclusion

This compound is a versatile and valuable tool in the fields of chemical biology and drug discovery. Its application as a flexible, hydrophilic linker in the synthesis of PROTACs and ADCs has been instrumental in advancing these therapeutic modalities. The ability of the PEG8 chain to enhance solubility and improve pharmacokinetic properties, combined with the orthogonal reactivity of its terminal functional groups, allows for the rational design and efficient synthesis of complex, targeted therapeutics. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the potential of this compound in their own research and development efforts. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the strategic use of well-defined linkers like this compound will undoubtedly remain a cornerstone of innovation.

References

An In-depth Technical Guide to Bromo-PEG8-Boc: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional linker widely utilized in the synthesis of complex biomolecules and targeted therapeutics. Particular focus is given to its chemical structure, physicochemical properties, and its critical role in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging modality in drug discovery.

Core Chemical Structure and Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker featuring a terminal bromo group and a Boc-protected amine. The PEG8 chain imparts increased hydrophilicity, which can enhance the solubility and bioavailability of the resulting conjugate.

The chemical structure of this compound is as follows:

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C23H46BrNO10[1]
Molecular Weight 576.52 g/mol [1]
Purity ≥95% - 98%
Appearance Colorless to light yellow liquid
Storage Conditions Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]
Solubility Soluble in DMSO

Role in PROTAC Drug Development

PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[2][3]

This compound serves as a versatile building block for the synthesis of PROTACs.[4][5] The bromo group provides a reactive site for conjugation with a nucleophile, such as a thiol group on a cysteine residue of a POI-binding ligand.[1][6] The Boc-protected amine, after deprotection, offers a point of attachment for the E3 ligase ligand. The PEG8 spacer provides flexibility and optimal length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a crucial step for efficient protein degradation.[2][3]

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptide Fragments Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a PROTAC using this compound

This section outlines a representative two-step experimental protocol for the synthesis of a PROTAC utilizing this compound. This protocol involves the initial conjugation of a thiol-containing POI ligand to the bromo end of the linker, followed by deprotection of the Boc group and subsequent coupling of an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound

Objective: To form a thioether bond between the thiol group of the POI ligand and the bromo group of the linker.

Materials:

  • Thiol-containing POI ligand

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve the thiol-containing POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired conjugate.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by preparative RP-HPLC to isolate the POI-PEG8-NHBoc conjugate.

  • Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Boc Deprotection and E3 Ligase Ligand Coupling

Objective: To deprotect the Boc group and couple the E3 ligase ligand to the exposed amine.

Materials:

  • POI-PEG8-NHBoc conjugate (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid functional group

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent

  • Anhydrous DMF

  • DIPEA

  • RP-HPLC system for purification

Procedure:

  • Boc Deprotection:

    • Dissolve the POI-PEG8-NHBoc conjugate (1.0 equivalent) in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM. The resulting product is the POI-PEG8-NH2 intermediate.

  • E3 Ligase Ligand Coupling:

    • In a separate flask, dissolve the E3 ligase ligand (1.1 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the mixture and stir for 15-20 minutes to activate the carboxylic acid.

    • Add a solution of the POI-PEG8-NH2 intermediate (1.0 equivalent) in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative RP-HPLC.

    • Characterize the final product by LC-MS and NMR spectroscopy.

The overall experimental workflow for the synthesis of a PROTAC using this compound is illustrated in the diagram below.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI Ligand Conjugation cluster_step2 Step 2: Deprotection and E3 Ligand Coupling POI_Ligand Thiol-containing POI Ligand Reaction1 Nucleophilic Substitution (DMF, DIPEA) POI_Ligand->Reaction1 Bromo_PEG_Boc This compound Bromo_PEG_Boc->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 POI_PEG_Boc POI-PEG8-NHBoc Purification1->POI_PEG_Boc Deprotection Boc Deprotection (TFA, DCM) POI_PEG_Boc->Deprotection POI_PEG_NH2 POI-PEG8-NH2 Deprotection->POI_PEG_NH2 Reaction2 Amide Coupling (PyBOP, DIPEA, DMF) POI_PEG_NH2->Reaction2 E3_Ligand E3 Ligase Ligand (COOH-functionalized) E3_Ligand->Reaction2 Purification2 RP-HPLC Purification Reaction2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, favorable physicochemical properties, and bifunctional nature enable the rational design and synthesis of sophisticated molecules like PROTACs. The experimental protocols provided herein offer a foundational framework for the utilization of this compound in the construction of these next-generation therapeutics. As the landscape of drug discovery continues to evolve, the strategic application of such linkers will undoubtedly play a pivotal role in the development of novel and effective treatments for a wide range of diseases.

References

Bromo-PEG8-Boc (CAS: 1623792-00-6): A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Bromo-PEG8-Boc, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the physicochemical properties, representative experimental protocols, and the fundamental mechanism of action for PROTACs utilizing this linker.

Introduction to this compound

This compound is a polyethylene glycol (PEG)-based linker molecule widely employed in the field of targeted protein degradation.[1][2] Its structure features a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by an 8-unit PEG chain. This configuration allows for the sequential conjugation of two different ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[4] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.[5]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols, as well as for understanding the compound's behavior in various experimental conditions.

PropertyValueReference(s)
CAS Number 1623792-00-6[1][6]
Molecular Formula C₂₃H₄₅BrO₁₀[1][6]
Molecular Weight 561.50 g/mol [1][6]
Appearance Colorless to light yellow liquid[1]
Purity ≥97%[6]
Storage Conditions Store at 4°C for short term, -20°C for long term[3][6]
Solubility Soluble in DMSO[1]

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Conjugation of the first ligand: The bromo- end of the linker is reacted with a suitable functional group on the first binding ligand (e.g., a thiol or amine).

  • Deprotection and conjugation of the second ligand: The Boc-protecting group is removed from the other end of the linker to expose the amine, which is then conjugated to the second binding ligand.

G cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Deprotection & Second Ligand Conjugation Bromo_PEG8_Boc This compound Intermediate_1 Ligand 1-PEG8-Boc Bromo_PEG8_Boc->Intermediate_1 Reaction with Ligand 1 Ligand_1 Target Protein Ligand (with nucleophilic group) Ligand_1->Intermediate_1 Intermediate_2 Ligand 1-PEG8-NH2 Intermediate_1->Intermediate_2 Boc Deprotection (e.g., TFA) PROTAC Final PROTAC Molecule Intermediate_2->PROTAC Reaction with Ligand 2 Ligand_2 E3 Ligase Ligand (with electrophilic group) Ligand_2->PROTAC

General workflow for PROTAC synthesis.
Representative Protocol for Boc Deprotection

Objective: To remove the Boc protecting group from the terminal amine of the PEG linker.

Materials:

  • Boc-protected PEG-conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add TFA dropwise to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Representative Protocol for Amine Coupling (NHS Ester Chemistry)

Objective: To conjugate the deprotected amine of the PEG linker to a second ligand containing a carboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Deprotected amine-PEG-conjugate

  • Ligand with NHS ester

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the deprotected amine-PEG-conjugate in anhydrous DMF or DMSO.

  • Add the NHS ester-activated ligand (typically 1.1-1.5 equivalents).

  • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the final PROTAC molecule using an appropriate chromatographic method (e.g., HPLC or column chromatography).

Mechanism of Action: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC synthesized with this compound is to induce the degradation of a target protein. This is achieved through the following signaling pathway:

G POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation PROTAC PROTAC Proteasome->PROTAC Recycled

PROTAC-mediated protein degradation pathway.
  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, resulting in a polyubiquitinated POI.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the POI into small peptides. The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[4]

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its bifunctional nature and hydrophilic PEG spacer make it a versatile linker for connecting a wide range of ligands. While specific applications of this particular linker in published literature are limited, the representative protocols and mechanistic overview provided in this guide offer a solid foundation for researchers entering the exciting field of targeted protein degradation. As the development of novel PROTACs continues to accelerate, the demand for well-characterized linkers like this compound is expected to grow significantly.

References

In-Depth Technical Guide: Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation applications.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based molecule functionalized with a bromo group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The eight PEG units enhance solubility and provide a flexible spacer arm.

PropertyValueSource
Molecular Weight 561.50 g/mol [1][2]
Alternate Molecular Weight 576.52 g/mol [3]
Chemical Formula C23H45BrO10 or C23H46BrNO10[1][3]
CAS Number 1623792-00-6[1][2]
Appearance Liquid[1]
Color Colorless to light yellow[1]

Note on Molecular Weight Discrepancy: The slight variation in reported molecular weights may be attributed to different isotopic compositions or the inclusion of counter-ions in theoretical calculations. Researchers should refer to the batch-specific data provided by the supplier.

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][4]

The bromo and Boc-protected amine functionalities of this compound allow for the sequential and controlled conjugation of the two ligands.

Experimental Workflow: PROTAC Synthesis using this compound

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound. This process involves the deprotection of the Boc group followed by the sequential coupling of the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Ligand 1 Coupling cluster_step3 Step 3: Ligand 2 Coupling A This compound B Bromo-PEG8-NH2 A->B  Acidic  Conditions   D Bromo-PEG8-Ligand 1 B->D C E3 Ligase Ligand (with reactive group) C->D F Final PROTAC Molecule D->F E Target Protein Ligand (with reactive group) E->F

A generalized workflow for PROTAC synthesis.
Experimental Protocol Considerations:

While specific reaction conditions will vary depending on the nature of the ligands, a general protocol involves:

  • Boc Deprotection: The Boc-protected amine of this compound is typically deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • First Ligand Coupling: The resulting amino-PEG8-bromide is then reacted with the first ligand (either the E3 ligase ligand or the target protein ligand). This is often achieved via an amide bond formation if the ligand has a carboxylic acid group, or other suitable conjugation chemistries.

  • Second Ligand Coupling: The remaining bromo group is then displaced by a nucleophilic group on the second ligand (e.g., a thiol or amine) to complete the synthesis of the PROTAC molecule.

Researchers should perform careful reaction optimization and purification at each step to ensure the final product's purity and integrity.

References

In-Depth Technical Guide: Solubility of Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of linker molecules is paramount for the successful design and synthesis of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the solubility of Bromo-PEG8-Boc, a commonly utilized PEG-based linker, in Dimethyl Sulfoxide (DMSO) and other relevant solvents. It also outlines detailed experimental protocols for solubility determination and illustrates the linker's role in the PROTAC mechanism.

Solubility Data

The solubility of a compound is a critical physical property that influences its handling, formulation, and biological activity. This compound, with its polyethylene glycol (PEG) chain, is designed to have favorable solubility characteristics. The following table summarizes the available quantitative solubility data.

SolventSolubilityMolar ConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO)87.5 mg/mL[1][2]155.83 mM[1][2]Not SpecifiedRequires sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility; it is recommended to use a fresh, unopened container of DMSO.[1][2]
Dichloromethane (DCM)SolubleNot QuantifiedNot SpecifiedSimilar bromo-PEG-ester compounds are reported to be soluble in DCM.[]
Dimethylformamide (DMF)SolubleNot QuantifiedNot SpecifiedA related N-Boc-PEG-bromide compound is reported as soluble in DMF.[4]
WaterSolubleNot QuantifiedNot SpecifiedThe hydrophilic PEG spacer is intended to increase solubility in aqueous media.[4][5]

It is important to note that while qualitative solubility in DCM, DMF, and water is suggested by related compounds, empirical determination for this compound is recommended for precise experimental design.

Experimental Protocols for Solubility Determination

Accurate assessment of a compound's solubility is crucial for reliable in vitro and in vivo studies.[6] Several methods are employed in drug discovery to determine both kinetic and thermodynamic solubility.[7][8]

Thermodynamic Solubility: The Shake-Flask Method

Considered the "gold standard," the shake-flask method determines the equilibrium solubility of a compound.[9]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, water, phosphate-buffered saline) in a sealed vial. The presence of excess solid is essential to ensure saturation.[9]

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][10]

Kinetic Solubility Assays

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][8] These high-throughput methods are common in early drug discovery.

a) Nephelometry (Light Scattering) Assay:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer in a microtiter plate and perform serial dilutions.[7]

  • Precipitation Detection: Measure the light scattering caused by any precipitated particles using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[7]

b) Direct UV Absorption Assay:

  • Solution Preparation: Similar to the nephelometry assay, add the DMSO stock solution to an aqueous buffer.

  • Filtration: After a short incubation period, filter the solution to remove any precipitate.[7]

  • Quantification: Measure the UV absorbance of the filtrate and calculate the concentration of the dissolved compound using a pre-established calibration curve.[8]

Role in PROTAC-Mediated Protein Degradation

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to target and degrade specific proteins of interest.

The following diagram illustrates the general workflow of PROTAC synthesis and its mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action Linker This compound PROTAC PROTAC Molecule Linker->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC PROTAC_mol PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_mol->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Proximity-Induced Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Workflow of PROTAC synthesis using this compound and subsequent protein degradation.

This guide provides essential solubility information and experimental context for the effective use of this compound in research and development. The provided protocols offer a starting point for rigorous solubility assessment, a critical step in advancing drug discovery programs.

References

An In-depth Technical Guide to the Synthesis and Availability of Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG8-Boc, a heterobifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This document details a plausible synthetic route, purification strategies, and analytical characterization of the molecule. Furthermore, it summarizes the commercial availability of this compound and illustrates its central role in the mechanism of action of PROTACs.

Introduction

This compound, also known as tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable chemical tool in modern drug discovery and development. Its structure comprises an eight-unit polyethylene glycol chain that imparts favorable solubility and pharmacokinetic properties to conjugated molecules. One terminus of the PEG chain features a bromo group, a versatile handle for nucleophilic substitution reactions, while the other end is capped with a tert-butyloxycarbonyl (Boc)-protected amine. This Boc protecting group can be selectively removed under acidic conditions, enabling controlled, sequential bioconjugation strategies. The primary application of this compound is as a flexible linker in the design and synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.

Synthesis of this compound

While specific, detailed proprietary synthesis protocols are not always publicly available, a scientifically sound and common approach for the synthesis of hetero-bifunctional PEGs like this compound involves a multi-step process starting from commercially available PEG diol. The following represents a plausible and detailed experimental protocol.

Synthetic Workflow

Synthesis_Workflow start Octaethylene Glycol step1 Mono-tosylation start->step1 TsCl, Pyridine intermediate1 Mono-tosyl-PEG8-OH step1->intermediate1 step2 Bromination intermediate1->step2 LiBr, Acetone intermediate2 Bromo-PEG8-OH step2->intermediate2 step3 Mesylation intermediate2->step3 MsCl, Et3N intermediate3 Bromo-PEG8-OMs step3->intermediate3 step4 Azidation intermediate3->step4 NaN3, DMF intermediate4 Bromo-PEG8-N3 step4->intermediate4 step5 Reduction intermediate4->step5 H2, Pd/C or PPh3, H2O intermediate5 Bromo-PEG8-NH2 step5->intermediate5 step6 Boc Protection intermediate5->step6 (Boc)2O, Et3N product This compound step6->product

Caption: A representative synthetic workflow for this compound.

Experimental Protocols

Step 1: Mono-tosylation of Octaethylene Glycol

  • To a solution of octaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add pyridine (1.1 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield mono-tosyl-PEG8-OH.

Step 2: Bromination of Mono-tosyl-PEG8-OH

  • Dissolve the mono-tosyl-PEG8-OH (1 equivalent) in acetone.

  • Add lithium bromide (LiBr) (3 equivalents) to the solution.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the mixture and concentrate the filtrate.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude Bromo-PEG8-OH.

Step 3: Mesylation of Bromo-PEG8-OH

  • Dissolve Bromo-PEG8-OH (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add triethylamine (Et₃N) (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents).

  • Stir the reaction at 0 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with cold water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Bromo-PEG8-OMs, which is often used in the next step without further purification.

Step 4: Azidation of Bromo-PEG8-OMs

  • Dissolve the crude Bromo-PEG8-OMs (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (3 equivalents).

  • Heat the reaction mixture at 80 °C overnight.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give crude Bromo-PEG8-N₃.

Step 5: Reduction of Bromo-PEG8-N₃ to Bromo-PEG8-NH₂

  • Dissolve Bromo-PEG8-N₃ (1 equivalent) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield Bromo-PEG8-NH₂.

Step 6: Boc Protection of Bromo-PEG8-NH₂

  • Dissolve Bromo-PEG8-NH₂ (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in DCM.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Analytical Characterization and Purification

Purification

The purification of PEGylated compounds can be challenging due to their polarity and potential for polydispersity.

Purification MethodDescription
Column Chromatography Silica gel chromatography is commonly used for the purification of PEG derivatives. A gradient elution system, for example, with a mixture of dichloromethane and methanol or ethyl acetate and methanol, is often effective. Given the polar nature of this compound, a higher percentage of the more polar solvent is typically required for elution.
Reversed-Phase HPLC For high-purity applications, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) is a common choice.
Analytical Data

The following table summarizes the expected analytical data for this compound.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.43 ppm. The extensive PEG backbone will appear as a complex multiplet in the range of 3.6-3.8 ppm. The methylene protons adjacent to the bromine atom are expected to be shifted downfield to around 3.8 ppm, while the methylene protons adjacent to the carbamate nitrogen will be found around 3.3-3.5 ppm.
¹³C NMR The carbon NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the carbamate at approximately 156 ppm. The PEG backbone carbons will resonate in the region of 69-71 ppm. The carbon bearing the bromine will be shifted to around 30 ppm.
Mass Spectrometry (ESI-MS) The electrospray ionization mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₂₃H₄₆BrNO₁₀), which is approximately 576.52 g/mol . Adducts with sodium ([M+Na]⁺) are also commonly observed.
Purity (HPLC) Analysis by HPLC should ideally show a single major peak, with purity levels typically exceeding 95% for commercially available research-grade material.

Commercial Availability

This compound is commercially available from various chemical suppliers that specialize in PEG linkers and reagents for bioconjugation and drug discovery.

SupplierPurityCAS Number
MedChemExpress>98%1623792-00-6
ChemScene≥97%1623792-00-6
BroadPharm>95%2688072-12-8
Xcess Biosciences≥98%Not specified

Note: CAS numbers may vary between suppliers. It is advisable to confirm the specific CAS number with the chosen vendor.

Role in PROTAC Drug Development

This compound is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (this compound linker) POI Target Protein (POI) PROTAC->POI binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Ub_POI Ubiquitinated POI E3_Ligase->Ub Ub->POI E2 ligase transfers Ub to POI Proteasome Proteasome Ub_POI->Proteasome Recognition and Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The mechanism of action of a PROTAC.

The this compound linker plays a critical role in this process by:

  • Connecting the two active moieties: It covalently links the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.

  • Optimizing ternary complex formation: The length and flexibility of the PEG8 chain are crucial for allowing the POI and the E3 ligase to come into the correct proximity and orientation to form a stable and productive ternary complex.

  • Enhancing physicochemical properties: The hydrophilic nature of the PEG linker improves the solubility and cell permeability of the often large and hydrophobic PROTAC molecule, which is essential for its biological activity.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development, particularly for the rational design of PROTACs. Its well-defined structure, featuring a flexible PEG8 spacer and orthogonal reactive handles, allows for the systematic construction and optimization of these novel therapeutic agents. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective application in advancing the frontiers of targeted protein degradation.

The Versatile Bifunctional Linker: A Technical Guide to Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is paramount. The linker not only connects the target-binding and E3 ligase-recruiting moieties but also critically influences the physicochemical properties, stability, and efficacy of the final conjugate. Bromo-PEG8-Boc has emerged as a valuable and versatile bifunctional polyethylene glycol (PEG) linker, offering a strategic balance of hydrophilicity, defined length, and orthogonal reactivity.

This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis scheme, and detailed experimental protocols for its application in bioconjugation. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their scientific endeavors.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a terminal bromide and a Boc-protected amine, separated by an eight-unit polyethylene glycol chain. This distinct architecture imparts several advantageous characteristics:

  • Bifunctionality: The two terminal groups offer orthogonal reactivity. The bromide serves as a good leaving group for nucleophilic substitution reactions, commonly with thiols or amines.[1] The Boc-protected amine, upon deprotection under acidic conditions, provides a primary amine for subsequent conjugation, typically through amide bond formation.[2]

  • Hydrophilicity: The PEG spacer significantly enhances the aqueous solubility of the linker and the resulting conjugate.[3][4] This is particularly beneficial for improving the pharmacokinetic properties of hydrophobic drug molecules.

  • Defined Length: The discrete length of the PEG8 chain provides precise spatial control between the conjugated molecules, which is crucial for optimizing the formation of the ternary complex in PROTACs.[5]

  • Flexibility: The inherent flexibility of the PEG chain can facilitate the proper orientation of the binding moieties for effective protein-protein interactions.[5]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.

PropertyValue
Chemical Name tert-butyl (26-bromo-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamate
Molecular Formula C23H46BrNO10
Molecular Weight 576.51 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C for long-term storage

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol outlines a two-step process starting from commercially available 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane.

Step 1: Boc Protection of the Amine

  • Materials:

    • 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 1-amino-23-bromo-3,6,9,12,15,18,21-heptaoxatricosane (1 equivalent) in DCM or THF.

    • Add TEA or DIPEA (1.5 equivalents).

    • Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Step 2: Analytical Characterization

  • NMR Spectroscopy: Characterize the purified product using ¹H and ¹³C NMR to confirm the presence of the Boc group and the PEG chain.[6][7][8][9][10]

  • Mass Spectrometry: Determine the molecular weight of the product using ESI-MS to confirm the identity of this compound.

Protocol 2: Application of this compound in PROTAC Synthesis

This protocol describes a representative two-step conjugation strategy to synthesize a PROTAC, starting with the reaction of this compound with a target protein ligand.

Step 1: Conjugation to the Target Protein Ligand via Nucleophilic Substitution

  • Materials:

    • This compound

    • Target protein ligand with a nucleophilic group (e.g., a primary amine or thiol)

    • A suitable base (e.g., DIPEA or K₂CO₃)

    • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Standard work-up and purification reagents

  • Procedure:

    • Dissolve the target protein ligand (1 equivalent) and this compound (1.2 equivalents) in DMF.

    • Add the base (2-3 equivalents).

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the resulting Boc-protected conjugate by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection and Conjugation to the E3 Ligase Ligand

  • Materials:

    • Boc-protected conjugate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • E3 ligase ligand with a carboxylic acid group

    • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

    • A suitable base (e.g., DIPEA)

    • DMF

  • Procedure (Boc Deprotection):

    • Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).[11][12][13][14]

    • Stir the mixture at room temperature for 1-4 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine is often used directly in the next step as a TFA salt.

  • Procedure (Amide Coupling):

    • Dissolve the E3 ligase ligand (1 equivalent) and the deprotected PEGylated target ligand (1.2 equivalents) in DMF.

    • Add the peptide coupling reagents (e.g., HATU and HOBt, 1.2 equivalents each) and DIPEA (3-4 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC conjugate by preparative HPLC.[1][2][15][16][17]

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the logical workflow and the mechanism of action facilitated by this compound.

G Logical Workflow for PROTAC Synthesis using this compound cluster_synthesis Synthesis of this compound cluster_protac PROTAC Assembly start Starting Materials (PEG-diamine, Boc Anhydride, Brominating Agent) synth Two-Step Synthesis: 1. Boc Protection 2. Bromination start->synth purify_linker Purification (Column Chromatography) synth->purify_linker linker This compound purify_linker->linker conjugation1 Step 1: Nucleophilic Substitution (Reaction with Bromide) linker->conjugation1 ligand_poi Target Protein Ligand (with Nucleophile) ligand_poi->conjugation1 ligand_e3 E3 Ligase Ligand (with Carboxylic Acid) conjugation2 Step 3: Amide Coupling (Peptide Coupling Reagents) ligand_e3->conjugation2 deprotection Step 2: Boc Deprotection (Acidic Conditions) conjugation1->deprotection deprotection->conjugation2 final_protac Final PROTAC Molecule conjugation2->final_protac

Caption: Logical workflow for PROTAC synthesis.

G Bifunctional Reactivity of this compound cluster_bromide Reaction at Bromide End cluster_boc Reaction at Boc-Amine End linker This compound reaction1 Nucleophilic Substitution linker->reaction1 deprotection Boc Deprotection linker->deprotection nucleophile Nucleophile (e.g., R-NH2, R-SH) nucleophile->reaction1 acid Acid (e.g., TFA) acid->deprotection amine Free Amine (-NH2) deprotection->amine coupling Amide Coupling (with R'-COOH) amine->coupling

Caption: Bifunctional reactivity of this compound.

G PROTAC-Mediated Protein Degradation Pathway cluster_protac_action PROTAC Action cluster_ups Ubiquitin-Proteasome System (UPS) protac PROTAC (containing this compound linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Polyubiquitination of POI ternary->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation Degradation of POI proteasome->degradation peptides Peptide Fragments degradation->peptides

Caption: PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a highly effective and adaptable bifunctional linker for advanced bioconjugation applications. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonally reactive end groups, makes it an ideal component for the synthesis of complex molecules like PROTACs. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery and development workflows, enabling the creation of novel and potent targeted therapies.

References

The Role of PEG8 Spacers in PROTAC Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive analysis of the role of PEG8 spacers in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and providing visual diagrams of relevant pathways and workflows.

The Core Function of PEG Spacers in PROTACs

The linker component of a PROTAC is far more than a simple tether; it plays a crucial role in the molecule's overall performance.[1][2] PEG linkers, in particular, offer several distinct advantages:

  • Enhanced Solubility: The repeating ethylene glycol units of a PEG chain impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][3] This is a critical factor for improving a compound's bioavailability.[3][4]

  • Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers allows them to adopt folded conformations.[2] This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[2] However, excessively long PEG chains can negatively impact permeability.[5]

  • Flexibility and Reach: The flexibility of a PEG linker provides the necessary conformational freedom for the PROTAC to orient the target protein and the E3 ligase in a productive manner for ternary complex formation.[6][7] A longer linker can be crucial for spanning the distance between the POI and the E3 ligase, especially for targets with deep binding pockets.[8]

  • Synthetic Tractability: PEG units of various lengths are commercially available and can be readily incorporated into PROTAC synthesis workflows, enabling the systematic exploration of linker length to find the optimal degrader.[6][9][10]

The Significance of Linker Length: A Focus on PEG8

The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[11] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[8][11] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible.[8]

A PEG8 linker, consisting of eight ethylene glycol units, represents a moderate length that often serves as an excellent starting point for optimization.[6] Systematic studies have repeatedly shown that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[8]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific biological system. Below are case studies summarizing the impact of varying PEG linker lengths on PROTAC efficacy.

Target ProteinE3 LigaseLinker Length ComparisonObservationReference(s)
Bruton's Tyrosine Kinase (BTK) Cereblon (CRBN)≥ 4 PEG units vs. < 4 PEG unitsPROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK.[8]
TANK-Binding Kinase 1 (TBK1) Von Hippel-Lindau (VHL)12-29 atom linkers vs. < 12 atom linkersPROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers exhibited submicromolar degradation potency.[8][12]
Estrogen Receptor α (ERα) Von Hippel-Lindau (VHL)16-atom linker vs. 12-atom linkerThe 16-atom linker was significantly more potent in degrading ERα, despite similar binding affinities.[12][13]
Cereblon (CRBN) (Homo-PROTAC) Cereblon (CRBN)8-atom PEG linker vs. other lengthsA short 8-atom PEG linker was found to be optimal for the degradation of CRBN in a homo-PROTAC context.[8][12]

Table 1: Impact of Linker Length on PROTAC Efficacy.

The "Hook Effect"

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficacy decreases at high concentrations.[6] This occurs because an excess of the PROTAC molecule favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex.[6] While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker to promote more stable ternary complexes can sometimes mitigate this effect.[6]

Experimental Protocols

The development of an effective PROTAC requires rigorous experimental evaluation. The following are detailed methodologies for key experiments.

PROTAC Synthesis with a PEG8 Linker

A common method for synthesizing PROTACs involves a convergent approach using click chemistry or standard amide bond formation.

Materials:

  • Warhead (POI ligand) with a reactive handle (e.g., alkyne or amine)

  • E3 ligase ligand with a complementary reactive handle (e.g., azide or carboxylic acid)

  • PEG8 linker with appropriate terminal functional groups (e.g., Azido-PEG8-acid)

  • Coupling reagents (e.g., HATU, DIPEA for amide coupling) or catalyst (e.g., Copper(II) sulfate, sodium ascorbate for CuAAC click chemistry)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Protocol (Amide Coupling Example):

  • Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add the warhead containing an amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final compound using LC-MS and NMR.

In Vitro Protein Degradation Assay (Western Blot)

This assay is used to determine the concentration-dependent degradation of the target protein.

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTAC stock solutions in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET).[14]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Signaling Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_ub_activation Ubiquitin Activation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Ub->E1 E2 E2 E1->E2 ATP Ub_E2 Ub-E2 E2->Ub_E2 ATP Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Optimization

The diagram below outlines a typical workflow for the design and evaluation of PROTACs with varying linker lengths.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Select POI Ligand & E3 Ligand Synthesis Synthesize PROTAC Library (e.g., PEG4, PEG6, PEG8, PEG10) Design->Synthesis Degradation_Assay Western Blot for DC50 & Dmax Synthesis->Degradation_Assay Ternary_Complex_Assay Biophysical Assays (SPR, ITC, FRET) Degradation_Assay->Ternary_Complex_Assay Characterize Hits Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability Assess Cytotoxicity Target_Engagement Cellular Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Target_Engagement->PK_PD Select Lead Candidate Efficacy In Vivo Efficacy in Animal Models PK_PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a pivotal component in the design of efficacious PROTACs, and PEG-based linkers, particularly PEG8, offer a compelling starting point for optimization. The inherent properties of PEG, such as enhanced solubility and flexibility, address key challenges in the development of these large and complex molecules. However, the optimal linker length is highly system-dependent and must be determined empirically. By systematically varying the PEG linker length and employing rigorous in vitro and cellular assays, researchers can fine-tune the properties of their PROTACs to achieve potent and selective degradation of target proteins. The continued exploration of "linkerology" will undoubtedly pave the way for the next generation of targeted protein degraders.

References

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2][] While the ligands provide specificity, it is the often-underestimated linker that plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2] This in-depth guide provides a technical overview of PROTAC linkers, their critical functions, and the experimental methodologies used to evaluate their impact.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs function by hijacking the cell's natural protein degradation machinery.[1] The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity brings the E3 ligase close to the POI, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1][5] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, enabling potent degradation at sub-stoichiometric concentrations.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Tags POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Results in Recycling->PROTAC

Figure 1: PROTAC-mediated protein degradation pathway.

The Critical Role of the Linker

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the ternary complex.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation.

Linker Composition and Properties

PROTAC linkers are broadly classified into two main categories: flexible and rigid.

  • Flexible Linkers: These are the most commonly used linkers, particularly in the early stages of PROTAC development, due to their synthetic accessibility.

    • Alkyl Chains: Simple hydrocarbon chains of varying lengths provide a high degree of conformational flexibility.[7]

    • Polyethylene Glycol (PEG) Chains: PEG linkers are widely employed to enhance the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[7] The ethylene glycol units impart hydrophilicity and can improve the pharmacokinetic profile of the PROTAC.[7]

  • Rigid Linkers: More rigid linkers, such as those containing cyclic structures (e.g., piperazine, piperidine) or aromatic groups, can offer better control over the orientation of the two ligands. This can lead to improved selectivity and potency by pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.

The Impact of Linker Length on Degradation Efficacy

The length of the linker is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer.[6] The optimal linker length is typically determined by synthesizing a series of PROTACs with varying linker lengths and evaluating their degradation efficiency.

Quantitative Analysis of Linker Impact

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable. The following tables summarize representative data illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation
PROTAC DC50 (nM) Dmax (%)
BRD4-PEG215085
BRD4-PEG35095
BRD4-PEG425 >98
BRD4-PEG57590
BRD4-PEG620080
Data is illustrative and synthesized from publicly available information for BRD4-targeting PROTACs.
Table 2: Impact of Linker Composition on BTK Degradation
PROTAC DC50 (nM) Dmax (%)
BTK-Alkyl-C81092
BTK-PEG35>95
BTK-Alkyl-C122588
BTK-PEG51590
Data is illustrative and synthesized from publicly available information for BTK-targeting PROTACs.

Experimental Protocols for PROTAC Evaluation

A systematic experimental workflow is essential for the design and optimization of potent and selective PROTACs. This typically involves chemical synthesis followed by a series of in vitro cellular assays.

Experimental_Workflow cluster_workflow PROTAC Development Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis->Degradation_Assay Evaluate DC50 & Dmax Viability_Assay Cell Viability Assay (MTS/MTT) Degradation_Assay->Viability_Assay Assess Cytotoxicity Optimization SAR-guided Optimization Viability_Assay->Optimization Analyze Data Lead_Compound Lead PROTAC Viability_Assay->Lead_Compound Select Candidate Optimization->Design Iterate

Figure 2: A typical experimental workflow for PROTAC evaluation.
Detailed Methodologies

1. PROTAC Synthesis (Exemplified by Click Chemistry)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for assembling PROTACs.[]

  • Objective: To covalently link the POI ligand (functionalized with an alkyne) and the E3 ligase ligand (functionalized with an azide) via a triazole-containing linker.

  • Protocol:

    • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-BuOH and water).

    • Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

    • Confirm the identity and purity of the synthesized PROTAC by analytical LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

2. Western Blot Analysis of Protein Degradation

Western blotting is the gold standard for quantifying the degradation of a target protein.[4]

  • Objective: To determine the DC50 and Dmax of a PROTAC by measuring the levels of the POI after treating cells with varying concentrations of the PROTAC.

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from low nanomolar to high micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Protein Transfer: Normalize the protein lysates to the same concentration, denature by boiling in sample buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle control.

3. Cell Viability Assay (MTS Assay)

It is crucial to assess whether the observed cellular effects are due to targeted protein degradation or general cytotoxicity. The MTS assay is a colorimetric method for assessing cell viability.[9]

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

    • MTS Reagent Addition: Add a solution containing the MTS tetrazolium compound and an electron coupling reagent (PES) to each well.

    • Incubation: Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active metabolism will reduce the MTS into a colored formazan product.

    • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The linker component of a PROTAC is a critical design element that dictates the efficacy and drug-like properties of these innovative therapeutic agents. A deep understanding of how linker length, composition, and geometry influence ternary complex formation is paramount for the rational design of next-generation protein degraders. The systematic application of the experimental protocols outlined in this guide will enable researchers to thoroughly evaluate and optimize their PROTAC candidates, accelerating the translation of this powerful technology from the laboratory to the clinic.

References

The Strategic Application of Bromo-PEG8-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2] A critical component of any PROTAC is the linker, which connects the warhead (targeting the POI) to the E3 ligase ligand. The nature and length of this linker are paramount in determining the efficacy of the resulting degrader.[] This technical guide focuses on Bromo-PEG8-Boc, a polyethylene glycol (PEG)-based linker, and its application in the synthesis and functional validation of PROTACs for targeted protein degradation.

Core Concepts of PROTAC Technology

PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[5]

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional linker featuring a bromo group at one end and a Boc-protected amine at the other, connected by an eight-unit polyethylene glycol chain. This structure offers several advantages for PROTAC synthesis:

  • Controlled Synthesis: The orthogonal protecting groups (bromo and Boc) allow for sequential and controlled conjugation of the E3 ligase ligand and the POI ligand.

  • Optimal Length: The PEG8 chain provides a flexible linker of sufficient length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility and cell permeability of the final PROTAC molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1623792-00-6[6]
Molecular Formula C₂₃H₄₅BrO₁₀[6]
Molecular Weight 561.50 g/mol [6]
Appearance Colorless to light yellow liquid[6]

Synthesis of a PROTAC using this compound: A Representative Protocol

This section outlines a general, two-step protocol for the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, utilizing this compound as the linker.

Step 1: Conjugation of this compound to an E3 Ligase Ligand (Pomalidomide)

  • Materials:

    • Pomalidomide

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware and stirring apparatus

  • Procedure: a. Dissolve pomalidomide (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere. b. Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add this compound (1.1 equivalents) to the reaction mixture. d. Stir the reaction at 50°C for 12-18 hours, monitoring progress by LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield Pomalidomide-PEG8-Boc.

Step 2: Deprotection and Conjugation to a POI Ligand

  • Materials:

    • Pomalidomide-PEG8-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • POI ligand with a carboxylic acid functional group (POI-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA

    • Anhydrous DMF

  • Procedure: a. Dissolve Pomalidomide-PEG8-Boc (1.0 equivalent) in a 1:1 mixture of TFA and DCM. b. Stir at room temperature for 1-2 hours until the Boc deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure to obtain the crude Pomalidomide-PEG8-NH₂ TFA salt. d. In a separate flask, dissolve the POI-COOH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. e. Add DIPEA (3.0 equivalents) to the POI-COOH solution and stir for 10 minutes to activate the carboxylic acid. f. Add a solution of the crude Pomalidomide-PEG8-NH₂ TFA salt (1.2 equivalents) and DIPEA (2.0 equivalents) in DMF to the activated POI-COOH solution. g. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. h. Upon completion, purify the final PROTAC-X by preparative HPLC.

Characterization and Evaluation of PROTAC-X

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table presents representative data for a hypothetical BRD4-targeting PROTAC with a PEG8 linker, as specific data for a PROTAC synthesized with this compound is not publicly available.

Table 2: Representative Degradation Performance of a BRD4-Targeting PROTAC with a PEG8 Linker

ParameterValueCell LineTreatment Time
DC50 ~25 nMHEK29324 hours
Dmax >90%HEK29324 hours

Note: This data is illustrative and based on typical values for effective BRD4 PROTACs with similar PEG linkers. Actual values for a PROTAC synthesized with this compound would need to be determined experimentally.

Experimental Protocols for PROTAC Evaluation

1. Western Blotting for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

  • Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

2. Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 4-8 hours).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated protein and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein. An increase in the ubiquitinated protein in the presence of the PROTAC indicates that it is functioning as expected.

3. Cell Viability Assay

This assay assesses the functional consequence of target protein degradation.

  • Cell Seeding: Plate cells in a 96-well plate.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for an extended period (e.g., 72 hours).

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell proliferation.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the PROTAC's effect on cell viability.

Visualizing Key Processes in Targeted Protein Degradation

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Synthesis PROTAC Synthesis (using this compound) Characterization Chemical Characterization (LC-MS, NMR) Synthesis->Characterization Degradation_Assay Western Blot for Degradation (Determine DC50 & Dmax) Characterization->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Mechanistic Validation Functional_Assay Cell Viability/Functional Assay (Determine IC50) Degradation_Assay->Functional_Assay Biological Effect Conclusion Lead Optimization/ Further Studies Ubiquitination_Assay->Conclusion Functional_Assay->Conclusion

Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.

Ubiquitin-Proteasome System Signaling Pathway

UPS_Pathway Ub Ubiquitin (Ub) E1_Ub E1~Ub Ub->E1_Ub ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1 E1 (Ub-activating enzyme) E1->E1_Ub E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub E2 E2 (Ub-conjugating enzyme) E2->E2_Ub Poly_Ub_POI Poly-Ub-POI E2_Ub->Poly_Ub_POI E3 E3 (Ub ligase) E3->Poly_Ub_POI POI Target Protein (POI) POI->Poly_Ub_POI Poly_Ub_POI->POI Recycling of Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides DUBs Deubiquitinases (DUBs) DUBs->POI

Caption: The canonical ubiquitin-proteasome signaling pathway.

Conclusion

This compound serves as a valuable and versatile linker in the construction of PROTACs for targeted protein degradation. Its defined length, flexibility, and orthogonal reactive ends facilitate a controlled and efficient synthesis process. The ability to systematically incorporate such linkers is crucial for the rational design and optimization of novel protein degraders. By following the outlined experimental protocols, researchers can effectively synthesize, characterize, and validate the efficacy of new PROTACs, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG8-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules. The Bromo-PEG8-Boc linker is a versatile, bifunctional building block for PROTAC synthesis. It features a bromo group, which can undergo nucleophilic substitution, and a Boc-protected amine, which allows for subsequent amide bond formation after deprotection. This application note provides a detailed protocol for the synthesis of a model PROTAC targeting BRD4, a well-established cancer target, using this compound to link the BRD4 inhibitor JQ1 to the Cereblon (CRBN) E3 ligase ligand, pomalidomide.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (JQ1-PEG8-Pomalidomide) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2a Step 2a: Boc Deprotection cluster_step2b Step 2b: Amide Coupling Pomalidomide Pomalidomide Intermediate1 Pomalidomide-PEG8-Boc Pomalidomide->Intermediate1 Bromo_PEG8_Boc This compound Bromo_PEG8_Boc->Intermediate1 Intermediate1_deprotect Pomalidomide-PEG8-Boc Intermediate2 Pomalidomide-PEG8-NH2 Intermediate1_deprotect->Intermediate2 TFA/DCM Intermediate2_coupling Pomalidomide-PEG8-NH2 JQ1_acid JQ1-acid Final_PROTAC Final PROTAC (JQ1-PEG8-Pomalidomide) JQ1_acid->Final_PROTAC Intermediate2_coupling->Final_PROTAC HATU/DIPEA Western_Blot_Workflow Start Start: Seed Cells in Plate Treatment Treat Cells with PROTAC (Varying Concentrations) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis and Protein Quantification Incubation->Lysis SDS_PAGE SDS-PAGE and Western Blot Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting with Primary and Secondary Antibodies SDS_PAGE->Immunoblotting Detection Signal Detection (ECL) Immunoblotting->Detection Analysis Data Analysis: Quantify Bands, Calculate DC50 and Dmax Detection->Analysis End End: Degradation Profile Analysis->End

Application Notes: The Use of Bromo-PEG8-Boc in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromo-PEG8-Boc is a heterobifunctional linker widely utilized in bioconjugation, drug development, and proteomics.[1][2] Its structure consists of three key components: a reactive bromo group, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement allows for a controlled, stepwise conjugation strategy, making it an invaluable tool for synthesizing complex biomolecular structures such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3][4]

The bromo group serves as a stable yet reactive handle for alkylating nucleophiles, most notably thiol groups found in cysteine residues of proteins and peptides.[5][6] The PEG8 spacer enhances the aqueous solubility of the linker and the final conjugate, provides flexibility, and minimizes steric hindrance between the conjugated molecules.[7][8] The Boc protecting group masks a primary amine, which can be selectively deprotected under acidic conditions to reveal a new reactive site for subsequent conjugation.[9][10] This dual-reactivity allows researchers to precisely link two different molecules, offering control over the final conjugate's architecture.

Core Principles and Applications

The primary utility of this compound lies in its ability to facilitate a two-step sequential bioconjugation.

  • Step 1: Thiol Alkylation or Boc Deprotection. The synthesis can proceed via two routes. In the first, the bromo group is reacted with a thiol-containing molecule. Alternatively, the Boc group can be removed first to expose the primary amine for an initial conjugation reaction.

  • Step 2: Secondary Conjugation. Following the initial reaction and purification, the second functional group is utilized. If the bromo group was used first, the Boc group is then removed to allow the newly exposed amine to react with an amine-reactive molecule (e.g., an NHS ester). If the amine was used first, the bromo group is then available to react with a thiol.

This stepwise approach is critical in applications like PROTAC synthesis , where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, creating a molecule that induces targeted protein degradation.[2][11] In drug delivery , it can be used to attach therapeutic agents to targeting moieties like antibodies, improving drug solubility and circulation time.[6][9]

Data Presentation

The following tables summarize key parameters for the reactions involved when using this compound.

Table 1: Recommended Conditions for Boc Deprotection

Parameter Condition Notes
Reagent Trifluoroacetic acid (TFA) A strong acid is required for efficient cleavage of the Boc group.[12]
Solvent Anhydrous Dichloromethane (DCM) Ensures a non-aqueous environment, preventing side reactions.[13]
TFA Concentration 20-50% (v/v) in DCM Higher concentrations can lead to faster deprotection.[14]
Temperature 0°C to Room Temperature (25°C) The reaction is often started at 0°C and allowed to warm to room temperature.[14]
Reaction Time 1-3 hours Progress should be monitored by LC-MS or TLC to confirm the consumption of starting material.[13][14]

| Work-up | Evaporation under reduced pressure | Co-evaporation with toluene is recommended to remove residual TFA.[12][14] |

Table 2: Recommended Conditions for Thiol Alkylation

Parameter Condition Notes
Target Functional Group Thiol (e.g., Cysteine) The bromo group readily undergoes nucleophilic substitution with thiols.[5]
pH 7.0 - 8.5 A slightly basic pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.
Buffer System Amine-free buffers (e.g., PBS, Borate) Buffers like Tris should be avoided as they contain competing nucleophiles.
Reagent Molar Ratio 10-20 fold excess of this compound A molar excess of the linker drives the reaction towards completion, especially with protein substrates.
Temperature 4°C to 25°C (Room Temperature) Room temperature is often sufficient, while lower temperatures can be used to control the reaction rate.

| Reaction Time | 2-24 hours | Reaction progress should be monitored via analytical techniques like HPLC or LC-MS. |

Table 3: Recommended Conditions for Amine Conjugation (Post-Deprotection)

Parameter Condition Notes
Activating Reagent N-Hydroxysuccinimide (NHS) ester Pre-activated carboxylic acids (NHS esters) react efficiently with primary amines to form stable amide bonds.[14]
pH 7.2 - 8.5 Optimal range for the reaction between a primary amine and an NHS ester.[14]
Buffer System Amine-free buffers (e.g., PBS, Borate) Avoids competition from buffer components.[14]
Reagent Molar Ratio 1.5-5 fold excess of NHS ester A slight excess ensures efficient conjugation to the deprotected amine.
Temperature 4°C to 25°C (Room Temperature) Reactions are typically fast at room temperature (30-60 minutes).[14]

| Reaction Time | 30 minutes to 4 hours | Monitor reaction for optimal results.[14] |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Rotary evaporator or nitrogen/argon stream

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a clean, dry flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[14]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction's completion by LC-MS or TLC by observing the disappearance of the starting material.[13]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.[12]

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step two more times.[14]

  • The resulting deprotected product (Bromo-PEG8-NH2 as a TFA salt) can be used directly in the next step or after neutralization.

Protocol 2: Alkylation of a Thiol-Containing Protein

This protocol outlines the conjugation of the bromo group of this compound to a cysteine residue on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • This compound (or Boc-deprotected linker from Protocol 1)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the thiol-containing protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.

  • Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.

  • Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring.

  • Monitor the reaction progress using SDS-PAGE (a shift in molecular weight indicates conjugation) or LC-MS.

  • Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol.

  • Remove the excess unreacted linker and byproducts by size-exclusion chromatography or dialysis against the appropriate buffer.

  • Characterize the final conjugate to determine the degree of labeling.

Protocol 3: Conjugation to an NHS-Activated Molecule

This protocol describes the reaction of the deprotected amine of Bromo-PEG8-NH2 with an NHS ester-activated molecule.

Materials:

  • Bromo-PEG8-NH2 (TFA salt from Protocol 1)

  • NHS ester-activated molecule

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Amine-free buffer (e.g., PBS), pH 8.0

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO.

  • In a separate flask, dissolve the Bromo-PEG8-NH2 TFA salt in anhydrous DMF and add 2-3 equivalents of a non-nucleophilic base like DIPEA to neutralize the TFA salt and form the free amine.

  • Add the NHS ester solution to the free amine solution. A 1.5-fold molar excess of the NHS ester is typically sufficient.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.[13]

  • Upon completion, the final conjugate can be purified by preparative reverse-phase HPLC.[13]

Mandatory Visualizations

G cluster_start Starting Material cluster_path1 Route A cluster_path2 Route B cluster_end Final Product start This compound p1_s1 1. Thiol Alkylation (Reaction with R1-SH) start->p1_s1 p2_s1 1. Boc Deprotection (TFA / DCM) start->p2_s1 p1_s2 Intermediate 1 (R1-S-PEG8-Boc) p1_s1->p1_s2 p1_s3 2. Boc Deprotection (TFA / DCM) p1_s2->p1_s3 p1_s4 3. Amine Conjugation (Reaction with R2-NHS) p1_s3->p1_s4 final_product Final Conjugate (R1-S-PEG8-NH-R2) p1_s4->final_product p2_s2 Intermediate 2 (Bromo-PEG8-NH2) p2_s1->p2_s2 p2_s3 2. Amine Conjugation (Reaction with R2-NHS) p2_s2->p2_s3 p2_s4 3. Thiol Alkylation (Reaction with R1-SH) p2_s3->p2_s4 p2_s4->final_product

Caption: Logical workflow for stepwise bioconjugation using this compound.

G cluster_protac PROTAC Structure PL Target Protein Ligand Linker This compound (Post-Conjugation) PL->Linker Amide Bond E3L E3 Ligase Ligand E3L->Linker Sulfide Bond

Caption: Simplified structure of a PROTAC synthesized with a PEG linker.

G A Prepare Protein Solution in Buffer C Combine Reagents & Incubate A->C B Prepare Linker Stock Solution B->C D Monitor Reaction (e.g., LC-MS) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize Final Product F->G

References

Application Notes and Protocols: Step-by-Step Guide to Boc Deprotection of Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Bromo-PEG8-Boc is a heterobifunctional linker containing a terminal bromine for coupling reactions, a polyethylene glycol (PEG) chain to enhance solubility and pharmacokinetic properties, and a Boc-protected amine.[5][6] The removal, or deprotection, of the Boc group is a critical step to reveal the free amine, allowing for subsequent conjugation to another molecule.[3][6] This process is typically achieved under acidic conditions.[1][3][7]

This guide provides detailed protocols for the acid-catalyzed deprotection of this compound, targeting researchers, scientists, and professionals in drug development.

Reaction Mechanism

The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation.[1][7] This cation can be quenched, deprotonate to form isobutylene gas, or polymerize.[7] The resulting carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and yielding the free amine as an ammonium salt.[1][7][8]

cluster_mech Mechanism of Acid-Catalyzed Boc Deprotection start R-NH-Boc acid + H-X (e.g., TFA, HCl) protonated R-NH-C(=O+H)-O-tBu carbamic_acid [R-NH-COOH] Carbamic Acid protonated->carbamic_acid Fragmentation tbutyl tBu+ protonated->tbutyl amine_salt R-NH3+ X- carbamic_acid->amine_salt Decarboxylation co2 CO2 (gas) carbamic_acid->co2 base + Base (e.g., NaHCO3) free_amine R-NH2 Free Amine isobutylene Isobutylene (gas) tbutyl->isobutylene - H+ acid->protonated Protonation base->free_amine Neutralization

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocols

Two common and effective methods for Boc deprotection are presented below, using either Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The choice of reagent depends on the substrate's sensitivity and downstream application requirements.[3][9]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a highly effective reagent for Boc removal, often used in a solution with Dichloromethane (DCM).[3][8][9] The reaction is typically fast and clean.

Materials and Reagents:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound substrate in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[10] For acid-sensitive substrates, a lower concentration of TFA (e.g., 25%) is recommended.[9]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is generally complete within 30 minutes to 2 hours.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[10]

Work-up (Neutralization):

  • Dissolve the resulting residue (the TFA salt of the amine) in an appropriate organic solvent such as ethyl acetate or DCM.[9]

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Wash the organic layer with brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected Bromo-PEG8-NH₂.[9]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard method, which often results in the precipitation of the amine hydrochloride salt, simplifying isolation.[3][9]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the this compound substrate in a minimal amount of a suitable solvent or add it directly to the 4M HCl solution in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[9] Alternatively, the solvent can be removed under reduced pressure.

Work-up (to obtain free amine):

  • If the free amine is required, dissolve the hydrochloride salt in water or a suitable organic solvent.

  • Neutralize the solution by adding a base, such as saturated NaHCO₃ or a dilute NaOH solution, until the pH is basic.

  • Extract the free amine using an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation: Summary of Protocols

ParameterProtocol 1 (TFA)Protocol 2 (HCl)
Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM (v/v)4M
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Work-up Basic wash (e.g., NaHCO₃)Filtration or basic wash
Initial Product Form TFA SaltHydrochloride Salt

Visualizations

G cluster_workflow Experimental Workflow for Boc Deprotection start Dissolve this compound in DCM cool Cool to 0°C start->cool add_acid Add Acid (e.g., 20-50% TFA) cool->add_acid react Stir at RT (0.5 - 4 hours) add_acid->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Complete workup Aqueous Work-up (Neutralization & Extraction) concentrate->workup dry Dry & Concentrate workup->dry product Purified Bromo-PEG8-NH2 dry->product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting Common Issues

  • Incomplete Reaction: If monitoring shows significant starting material remains, extend the reaction time or increase the acid concentration.[10] For sterically hindered substrates like high molecular weight PEGs, gentle heating might be necessary.[10] Ensure the solvent provides good solubility for the PEGylated compound.[10]

  • Side Product Formation: For acid-sensitive substrates, side reactions can occur. Using lower temperatures (0°C) and the minimum necessary concentration of acid can mitigate this. The addition of scavengers like triisopropylsilane (TIS) can help trap the tert-butyl cation and prevent side reactions.[10]

  • Difficulty in Purification: If the product is water-soluble, standard aqueous work-up may lead to product loss. In such cases, using a resin-based workup (e.g., Amberlyst A-21) to neutralize the acid and isolate the free amine can be an effective strategy.[11][12][13]

Safety Precautions

  • Both Trifluoroacetic Acid (TFA) and concentrated Hydrochloric Acid (HCl) are highly corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize exposure by working in a fume hood.

  • The deprotection reaction releases isobutylene and carbon dioxide gas. Ensure the reaction vessel is not a closed system to prevent pressure build-up.[4][7][8]

References

Application of Bromo-PEG8-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Bromo-PEG8-Boc is a heterobifunctional linker that has garnered significant interest in ADC development. It features a bromo group for conjugation to thiol-containing payloads, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetics, and a Boc-protected amine for subsequent conjugation to the antibody. This application note provides a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, quantitative data, and visualizations of the underlying processes.

Key Features of this compound Linker

The unique trifunctional structure of this compound offers several advantages in the construction of ADCs:

  • Thiol-Reactive Bromo Group: The bromo group serves as a stable handle for conjugation to cytotoxic drugs that possess a thiol moiety. This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond.

  • Hydrophilic PEG8 Spacer: The eight-unit polyethylene glycol chain imparts hydrophilicity to the linker-payload complex. This is particularly advantageous when working with hydrophobic cytotoxic drugs, as it can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic properties, such as a longer circulation half-life.[1][2][3] The defined length of the PEG spacer also provides a precise distance between the antibody and the drug, which can be optimized to minimize steric hindrance and maintain the antibody's antigen-binding affinity.

  • Boc-Protected Amine: The terminal amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the thiol-bromo conjugation but can be readily removed under acidic conditions to reveal a primary amine. This amine then serves as the attachment point for conjugation to the antibody, typically through the ε-amino groups of lysine residues. This stepwise approach allows for a controlled and modular synthesis of the ADC.

Quantitative Data Summary

The incorporation of a PEG linker, such as the PEG8 chain in this compound, can significantly impact the physicochemical and biological properties of an ADC. While specific data for ADCs constructed with this compound is not extensively available in the public domain, the following tables provide illustrative data from studies on ADCs with similar PEGylated linkers, highlighting the expected trends.

Table 1: Impact of PEGylation on ADC Pharmacokinetics

ADC ConstructPEG LengthHalf-life (in vivo)Clearance RateReference
Non-PEGylated ADC0~20 min>46.3 mL/kg/day[1][4]
PEGylated ADC8 unitsSignificantly increased7.3 mL/kg/day[4][5]
PEGylated ADC12 unitsSignificantly increasedLower than PEG8[4][5]
PEGylated ADC4 kDa2.5-fold increaseReduced[1]
PEGylated ADC10 kDa11.2-fold increaseSignificantly Reduced[1]

Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity

ADC ConstructPEG LengthTarget Cell LineIC50 (nM)Reference
Non-PEGylated ADC0HER2-positive~10[1]
PEGylated ADC4 kDaHER2-positive~45 (4.5-fold reduction)[1]
PEGylated ADC10 kDaHER2-positive~220 (22-fold reduction)[1]
PEGylated ADC (MMAE payload)0CD30+ Lymphoma~1[5]
PEGylated ADC (MMAE payload)4-24 unitsCD30+ Lymphoma~1 (no significant change)[5]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that requires careful execution and optimization at each stage. The general workflow involves:

  • Conjugation of the thiol-containing cytotoxic drug to the bromo group of the linker.

  • Deprotection of the Boc group to expose the terminal amine.

  • Conjugation of the drug-linker construct to the antibody.

  • Purification and characterization of the final ADC.

Below are detailed protocols for each of these key steps.

Protocol 1: Conjugation of a Thiol-Containing Cytotoxic Drug to this compound

This protocol describes the formation of a stable thioether bond between a thiol-containing payload and the bromo group of the this compound linker.

Materials:

  • Thiol-containing cytotoxic drug

  • This compound

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the thiol-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.

  • Addition of Base: Add DIPEA (1.1 to 1.5 equivalents) to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • Addition of Linker: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.

  • Purification: Upon completion, the reaction mixture is typically purified by preparative reverse-phase HPLC to isolate the drug-PEG8-Boc conjugate.

  • Characterization: The purified product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Drug-PEG8-Boc Conjugate

This protocol outlines the removal of the Boc protecting group to yield a primary amine, which is necessary for the subsequent antibody conjugation.

Materials:

  • Drug-PEG8-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

  • Toluene (for co-evaporation)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the purified drug-PEG8-Boc conjugate in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporation: Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA. The resulting product is the TFA salt of the drug-PEG8-amine conjugate. This can often be used directly in the next step or neutralized if required.

Protocol 3: Conjugation of Drug-PEG8-Amine to Antibody Lysine Residues

This protocol describes the conjugation of the deprotected drug-linker to the lysine residues of a monoclonal antibody via the formation of a stable amide bond. This typically involves the activation of the antibody's lysine residues or the drug-linker's amine. A common method is to activate a carboxylic acid on a payload-linker to an NHS ester for reaction with the antibody's lysines. Since our payload is already attached, we will modify the antibody with a bifunctional crosslinker.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Drug-PEG8-amine TFA salt

  • Bifunctional crosslinker (e.g., SMCC - Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, if the drug-linker had a thiol) or an NHS-ester activating agent for the antibody's carboxyl groups. For direct lysine conjugation, a payload-linker with a terminal NHS-ester is typically used. In this workflow, we will assume a payload-linker with a terminal carboxylic acid that is activated to an NHS ester before conjugation. Correction to workflow: A more direct approach for lysine conjugation is to start with a Bromo-PEG8-COOH linker, conjugate the drug, and then activate the carboxyl group to an NHS ester for reaction with the antibody's lysines. However, to utilize the this compound, we will proceed with activating the antibody. A more logical approach with the this compound linker is to first conjugate it to a payload with a carboxyl group (via the deprotected amine) and then use the bromo group to react with a thiol-modified antibody. For the purpose of this protocol, we will assume the initial payload has a thiol, and we will conjugate the deprotected amine to the antibody's lysines via an NHS ester activation strategy. A more common approach is to use a heterobifunctional linker like SM(PEG)n to modify the antibody's lysines, introducing a maleimide group that can then react with a thiol-containing drug-linker. Given our starting material, a more direct conjugation to lysine is preferable. We will proceed with a protocol that activates the drug-linker's amine for reaction with the antibody, which is a less common but feasible approach. A more standard protocol would involve a linker with a different terminal group. For the sake of providing a complete protocol with the specified starting material, we will outline a general lysine conjugation protocol.

Revised Protocol 3: Lysine Conjugation using an Activated Drug-Linker

This protocol assumes a workflow where the drug-linker has a terminal carboxylic acid that is activated to an NHS ester. This is a more standard approach for lysine conjugation.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Drug-PEG8-COOH conjugate (synthesized from Bromo-PEG8-COOH)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.

  • Activation of Drug-Linker: In a separate reaction vessel, dissolve the drug-PEG8-COOH conjugate (5-20 fold molar excess over the antibody) in anhydrous DMSO or DMF. Add EDC (1.5 equivalents relative to the drug-linker) and NHS (1.5 equivalents relative to the drug-linker). Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation: Add the activated drug-linker-NHS ester solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should not exceed 10-15% (v/v).

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Purify the ADC to remove unconjugated drug-linker and other small molecules using SEC or TFF.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Characterization of the ADC

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).

A. UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the drug to the antibody.

B. Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on the number of conjugated drug molecules.

  • The purified ADC is injected onto a HIC column.

  • The different DAR species (e.g., DAR0, DAR2, DAR4, etc.) are separated and quantified by integrating the peak areas in the chromatogram.

  • The average DAR is calculated from the weighted average of the different DAR species.

Protocol 5: In Vitro Stability Assay

This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to measure DAR (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Analyze the aliquots to determine the average DAR at each time point.

  • A decrease in DAR over time indicates drug deconjugation. The stability is often reported as the percentage of ADC remaining conjugated over time.

Protocol 6: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and the control antibody.

  • Incubate the cells for a defined period (e.g., 72-120 hours).

  • Measure cell viability using a suitable reagent.

  • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). A potent and specific ADC will have a low IC50 value for the antigen-positive cells and a much higher IC50 value for the antigen-negative cells.

Visualizations

Signaling Pathway of ADC-Induced Cell Death

ADC_Mechanism_of_Action cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis 5. Cell Death Induction Microtubule_Disruption->Apoptosis ADC_Synthesis_Workflow Payload Thiol-containing Cytotoxic Payload DrugLinkerBoc Drug-PEG8-Boc Conjugate Payload->DrugLinkerBoc 1. Thiol-Bromo Conjugation Linker This compound Linker->DrugLinkerBoc Purification1 Purification (HPLC) DrugLinkerBoc->Purification1 DrugLinkerNH2 Drug-PEG8-Amine (after Boc deprotection) ADC Final Antibody-Drug Conjugate (ADC) DrugLinkerNH2->ADC 3. Lysine Conjugation Antibody Monoclonal Antibody Antibody->ADC Purification2 Purification (SEC/TFF) ADC->Purification2 Purification1->DrugLinkerNH2 2. Boc Deprotection Characterization Characterization (DAR, Stability, etc.) Purification2->Characterization ADC_Components ADC Antibody-Drug Conjugate (ADC) Antibody Linker Payload Antibody_details Specificity for Tumor Antigen Long Serum Half-life ADC:ab->Antibody_details Linker_details This compound Bromo Group PEG8 Spacer Boc-Amine ADC:linker->Linker_details Payload_details High Potency Cytotoxicity Thiol-containing ADC:payload->Payload_details

References

Application Notes and Protocols: Reaction of Bromo-PEG8-Boc with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the reaction of Bromo-PEG8-Boc with primary amines, a critical step in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data.

Introduction

This compound is a heterobifunctional linker composed of an eight-unit polyethylene glycol (PEG) spacer functionalized with a bromo group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The bromo group serves as a reactive handle for alkylation of nucleophiles, such as primary amines, while the Boc-protected amine allows for subsequent deprotection and further conjugation. This linker is extensively utilized in the development of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2]

Reaction Mechanism

The core reaction involves the nucleophilic substitution of the bromide by a primary amine, forming a secondary amine linkage. This is a standard SN2 alkylation reaction. A common challenge in the N-alkylation of primary amines is the potential for overalkylation, where the newly formed secondary amine reacts further with the bromo-PEG linker.[3][4] To control this, specific reaction conditions are employed, such as the use of a non-nucleophilic base and careful control of stoichiometry.

Following the successful coupling of the primary amine to the bromo-PEG linker, the Boc protecting group can be efficiently removed under acidic conditions to liberate a primary amine, which is then available for subsequent conjugation reactions, for instance, to a ligand for an E3 ubiquitin ligase.

Experimental Protocols

This section details the step-by-step methodologies for the reaction of this compound with a primary amine and the subsequent deprotection of the Boc group.

Protocol 1: Alkylation of a Primary Amine with this compound

This protocol is adapted from methodologies described for the synthesis of similar PROTACs.[5]

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., a ligand for a target protein)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution. DIPEA acts as a non-nucleophilic base to neutralize the HBr generated during the reaction.[5]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected PEGylated product.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEGylated product from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEGylated product in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected product.

Data Presentation

The following tables summarize the key quantitative parameters for the described protocols. These values are representative and may require optimization for specific substrates.

Table 1: Recommended Reaction Conditions for Alkylation of Primary Amine

ParameterValueNotes
Solvent Anhydrous DMFEnsures solubility of reactants.
Base DIPEANon-nucleophilic base to prevent side reactions.[5]
Molar Ratio (this compound : Amine) 1.2 : 1A slight excess of the PEG linker can drive the reaction to completion.
Molar Ratio (Base : Amine) 3.0 : 1Sufficient to neutralize the generated acid.
Reaction Temperature 60-80 °CHeating is typically required to drive the alkylation.[5]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.[5]
Purification Method Silica Gel Column ChromatographyTo isolate the desired product from unreacted starting materials and byproducts.

Table 2: Recommended Reaction Conditions for Boc Deprotection

ParameterValueNotes
Solvent Anhydrous DCMA common solvent for Boc deprotection.
Reagent Trifluoroacetic acid (TFA)A strong acid for efficient removal of the Boc group.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 1-2 hoursMonitor by TLC or LC-MS for completion.
Work-up Neutralization with NaHCO₃To remove residual TFA.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_0 Step 1: Alkylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Conjugation A Primary Amine (e.g., Target Protein Ligand) C Alkylation Reaction (DMF, DIPEA, 60-80°C) A->C B This compound B->C D Boc-Protected Intermediate C->D E Deprotection (DCM, TFA) D->E F Amine-PEG8-Ligand E->F H Amide Coupling or other conjugation F->H G E3 Ligase Ligand (with reactive group) G->H I Final PROTAC Molecule H->I PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Target Ligand-PEG8-E3 Ligand) PolyUb Poly-ubiquitination PROTAC->PolyUb recruits Target Target Protein Target->PROTAC Target->PolyUb is tagged on E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC E3_Ligase->PolyUb catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome directs to Degradation Target Protein Degradation Proteasome->Degradation Reaction_Components Key Components for Primary Amine Alkylation Reactants Reactants Amine Primary Amine Reactants->Amine BromoPEG This compound Reactants->BromoPEG Conditions Conditions Solvent Anhydrous DMF Conditions->Solvent Base DIPEA Conditions->Base Temperature 60-80 °C Conditions->Temperature Product Product Amine->Product BromoPEG->Product Solvent->Product Base->Product Temperature->Product

References

Application Notes and Protocols for NHS-Ester Conjugation with Bromo-PEG8-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in bioconjugation, enabling the precise connection of different molecular entities to enhance the therapeutic properties of biomolecules. The Bromo-PEG8-Boc-NHS ester is a versatile, trifunctional linker designed for sequential conjugations. This linker features an N-hydroxysuccinimide (NHS) ester for rapid and efficient reaction with primary amines, a stable bromo group available for reaction with nucleophiles like thiols, and a tert-butyloxycarbonyl (Boc)-protected amine that can be deprotected under acidic conditions for subsequent modification.[][2][3] The eight-unit PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[][5]

These characteristics make this compound-NHS ester derivatives highly valuable in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6] This document provides detailed protocols for the sequential conjugation of this linker to biomolecules, data presentation for key reaction parameters, and visualizations of the experimental workflow and a relevant biological pathway.

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester Conjugation
ParameterValueNotes
Target Functional Group Primary Amines (-NH₂)e.g., Lysine residues, N-terminus of proteins.[]
Reaction pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[7][8]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris or glycine).[9][10]
Molar Excess of Linker 5 to 20-foldMolar excess over the target molecule; requires empirical optimization.[8][11]
Reaction Temperature Room Temperature or 4°CIncubation at 4°C can be used for sensitive proteins.[]
Reaction Time 30 - 120 minutesLonger reaction times may be needed at lower pH or temperature.[][9]
Solvent for Linker Anhydrous DMSO or DMFThe final concentration of the organic solvent in the reaction should not exceed 10%.[11]
Table 2: Recommended Conditions for Boc Deprotection
ParameterValueNotes
Reagent Trifluoroacetic Acid (TFA)A common and effective reagent for Boc deprotection.[12][13]
TFA Concentration 20-50% (v/v) in Dichloromethane (DCM)The concentration can be adjusted based on the substrate's sensitivity.[13]
Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.[13]
Reaction Time 30 - 120 minutesProgress can be monitored by TLC or LC-MS.[12][13]
Scavengers Triisopropylsilane (TIS) (optional)Can be added to suppress side reactions caused by the t-butyl cation.[13]
Table 3: Recommended Conditions for Bromo-Group Conjugation
ParameterValueNotes
Target Functional Group Thiols (-SH)e.g., Cysteine residues.[3]
Reaction pH >7.5To facilitate the formation of the more nucleophilic thiolate anion.[10]
Compatible Buffers Phosphate, Borate, HEPESBuffers should be free of competing nucleophiles.
Reaction Temperature Room TemperatureTypically sufficient for the reaction to proceed.
Reaction Time 1 - 4 hoursReaction progress can be monitored by chromatography.

Experimental Protocols

Protocol 1: NHS-Ester Conjugation to a Protein

This protocol describes the covalent attachment of the this compound-NHS ester to a protein containing accessible primary amines.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange using dialysis or a desalting column.[11]

  • Prepare Linker Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[11]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.[14]

  • Purification: Remove the excess, unreacted linker and byproducts using SEC or dialysis. The purified this compound-conjugated protein is now ready for the next step or characterization.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Lyophilized this compound-conjugated protein

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the lyophilized this compound-conjugated protein in anhydrous DCM.

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[13]

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30-90 minutes. Monitor the reaction progress by LC-MS.[13]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected conjugate. Alternatively, for protein conjugates, purification can be achieved through SEC or dialysis into a suitable buffer for the next reaction.

Protocol 3: Conjugation of a Thiol-Containing Molecule to the Bromo-PEGylated Protein

This protocol describes the reaction of the bromo group on the PEG linker with a molecule containing a free sulfhydryl group.

Materials:

  • Bromo-PEG8-(NH₂)-conjugated protein in a suitable buffer (pH > 7.5)

  • Thiol-containing molecule (e.g., a peptide with a cysteine residue)

  • Reaction buffer (e.g., phosphate buffer with EDTA, pH > 7.5)

Procedure:

  • Prepare Reactants: Dissolve the thiol-containing molecule in the reaction buffer. Ensure the Bromo-PEG8-(NH₂)-conjugated protein is also in a compatible buffer.

  • Conjugation Reaction: Add the thiol-containing molecule to the solution of the bromo-PEGylated protein. The molar ratio will need to be optimized but can be started at a 1.5 to 5-fold molar excess of the thiol molecule.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.[10]

  • Purification: Purify the final conjugate using an appropriate chromatography method, such as SEC, to remove any unreacted thiol-containing molecule and other impurities.

Characterization of Conjugates

The successful synthesis of the conjugates at each step should be confirmed by appropriate analytical techniques. Mass spectrometry (ESI-MS) is a powerful tool to determine the molecular weight of the conjugate and thus the degree of labeling.[15][16] HPLC-based methods, such as reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC), can be used to assess the purity of the conjugate.[17]

Visualizations

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Bromo Group Conjugation Protein Protein with Primary Amines Conjugation NHS Ester Reaction (pH 7.2-8.5) Protein->Conjugation Linker This compound-NHS Ester Linker->Conjugation Conjugate1 This compound-Protein Conjugation->Conjugate1 Deprotection Boc Deprotection (TFA/DCM) Conjugate1->Deprotection Conjugate2 Bromo-PEG8-NH2-Protein Deprotection->Conjugate2 BromoReaction Thioether Formation (pH > 7.5) Conjugate2->BromoReaction ThiolMolecule Thiol-Containing Molecule ThiolMolecule->BromoReaction FinalConjugate Final Trifunctional Conjugate BromoReaction->FinalConjugate

Caption: Sequential conjugation workflow using a this compound-NHS ester linker.

PROTAC_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targets for Degradation Protein Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: General signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes: Site-Specific Protein Modification Using Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific protein modification is a powerful technique for the development of protein therapeutics, diagnostics, and research tools. It allows for the precise attachment of molecules, such as drugs, imaging agents, or other polymers, to a specific site on a protein. This control over conjugation site and stoichiometry is crucial for preserving protein structure and function, and for creating homogeneous conjugates with predictable properties.

Bromo-PEG8-Boc is a heterobifunctional linker that enables the site-specific modification of proteins. It features two key functional groups:

  • Bromo Group: An alkylating agent that can react with nucleophilic amino acid side chains, primarily cysteine and methionine, to form a stable covalent bond.

  • Boc-Protected Amine: A terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the conditions used for alkylation but can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation reactions, making this compound a valuable tool for multi-step bioconjugation strategies.[1]

The polyethylene glycol (PEG) spacer (PEG8) is hydrophilic and flexible, which can improve the solubility and pharmacokinetic properties of the resulting protein conjugate.[2]

Principle of the Method

The site-specific modification of a protein using this compound is a two-step process:

  • Alkylation: The bromo group of the linker reacts with a nucleophilic amino acid residue on the protein surface. The selectivity of this reaction can be controlled by factors such as pH and the accessibility of the target residue. Cysteine residues are often the preferred target due to the high nucleophilicity of the thiol group at pH values slightly above its pKa.[3][4]

  • Deprotection (Optional): The Boc-protecting group on the terminal amine can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). This exposes a primary amine that can be used for further functionalization, for example, by reaction with an NHS-ester activated molecule.

This "tag-and-modify" approach allows for the introduction of a versatile chemical handle onto a protein in a site-specific manner.[5][6]

Experimental Protocols

Protocol 1: Site-Specific Alkylation of a Cysteine Residue

This protocol describes the modification of a protein containing an accessible cysteine residue.

Materials:

  • Protein of interest (with a free cysteine residue)

  • This compound (stored at -20°C)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M Dithiothreitol (DTT)

  • Desalting columns (e.g., PD-10)

  • DMSO (anhydrous)

  • Purification system (e.g., FPLC with size-exclusion or ion-exchange column)

  • Mass spectrometer (for analysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has been stored in a buffer containing reducing agents (like DTT or TCEP), these must be removed prior to the reaction. This can be achieved by buffer exchange using a desalting column.

  • This compound Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before each use.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • For higher purity, further purification by FPLC using a size-exclusion or ion-exchange chromatography column is recommended.[7][8] The choice of column will depend on the properties of the protein.

  • Characterization:

    • Confirm the modification and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF). An increase in mass corresponding to the addition of the this compound moiety (minus the bromine atom) should be observed.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-PEG8-modified protein

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns

Procedure:

  • Lyophilization (Optional):

    • If the protein is stable to lyophilization, this can facilitate the deprotection reaction in an organic solvent.

  • Deprotection Reaction:

    • Resuspend the lyophilized protein in the Deprotection Solution.

    • Incubate at room temperature for 30-60 minutes.

    • Note: This step should be performed in a chemical fume hood.

  • Removal of TFA:

    • Remove the TFA/DCM under a stream of nitrogen.

  • Resuspension and Neutralization:

    • Immediately resuspend the protein in a minimal amount of a suitable aqueous buffer.

    • Adjust the pH to neutral or slightly basic using the Neutralization Buffer.

  • Purification:

    • Remove residual TFA and other small molecules by buffer exchange using a desalting column.

Data Presentation

Table 1: Representative Data for Cysteine Alkylation

ParameterValueMethod of Determination
Protein Concentration2 mg/mLBradford Assay
Molar Ratio (Reagent:Protein)20:1-
Reaction Time4 hours-
Labeling Efficiency> 90%ESI-MS
Yield of Purified Protein75%UV Absorbance at 280 nm
Purity of Final Product> 95%SDS-PAGE

Table 2: Mass Spectrometry Analysis

SpeciesExpected Mass (Da)Observed Mass (Da)
Unmodified Protein25,000.025,000.5
Modified Protein (+PEG8-Boc)25,480.525,481.0

Visualizations

G Figure 1: Reaction Mechanism of this compound with a Cysteine Residue Protein Protein Cys-SH ModifiedProtein Modified Protein Protein-S-(CH2)2-(OCH2CH2)7-NHBoc Protein:cys->ModifiedProtein:mod Alkylation Reagent This compound Br-(CH2)2-(OCH2CH2)7-NHBoc Reagent->ModifiedProtein:mod

Caption: Reaction of this compound with a protein cysteine.

G Figure 2: Experimental Workflow for Protein Modification A Protein Preparation B Labeling Reaction with this compound A->B C Quenching B->C D Purification (Desalting/FPLC) C->D E Characterization (MS, SDS-PAGE) D->E F Deprotection (TFA) - Optional E->F G Further Conjugation F->G

Caption: Workflow for protein modification and functionalization.

G Figure 3: Logical Relationship of Components cluster_reagent This compound cluster_protein Target Protein Bromo Bromo Group (Alkylation) Cysteine Cysteine Residue (Nucleophile) Bromo->Cysteine Forms Covalent Bond PEG8 PEG8 Spacer (Solubility) BocAmine Boc-Amine (Protected Handle) Conjugate Functionalized Protein Conjugate BocAmine->Conjugate Enables Further Modification Cysteine->Conjugate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Proteolysis Targeting Chimera (PROTAC) efficacy, with a specific focus on polyethylene glycol (PEG) linkers, starting from a PEG8 linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (the "warhead") and the ligand recruiting an E3 ubiquitin ligase. It is not merely a spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length ensures the correct spatial orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable complex.[2] Conversely, if it's too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2]

Q2: Is a PEG8 linker a good starting point for my PROTAC design?

A2: Yes, starting with a PEG8 linker is a common and often effective strategy in PROTAC design. PEG linkers are widely used due to their favorable properties, including:

  • Good water solubility , which can improve the overall physicochemical properties of the PROTAC molecule.

  • Biocompatibility and synthetic accessibility.[3][4]

  • Flexibility , allowing the PROTAC to adopt various conformations to facilitate the formation of the ternary complex.

A PEG8 linker provides a moderate length that has proven successful in various systems and serves as an excellent starting point for further optimization by exploring both shorter and longer PEG chains.[1]

Q3: What is the "hook effect" and how does linker optimization impact it?

A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[5] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the desired productive ternary complex.[5] While primarily a concentration-dependent effect, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[6]

Q4: How does PEG linker length affect the cell permeability and bioavailability of a PROTAC?

A4: The PEG linker significantly influences the physicochemical properties of a PROTAC, which in turn affects its cell permeability and bioavailability. Longer PEG linkers can increase the molecular weight and polar surface area, which may reduce passive diffusion across the cell membrane.[6] However, the hydrophilic nature of PEG can also improve the solubility of the PROTAC.[6] There is a delicate balance, and the optimal linker length for potent degradation may need to be adjusted to achieve favorable pharmacokinetic properties.[6]

Troubleshooting Guides

Issue 1: My initial PROTAC with a PEG8 linker shows little to no degradation of the target protein.

  • Possible Cause: Suboptimal linker length. The PEG8 linker may be too short or too long for your specific target and E3 ligase pair, preventing the formation of a productive ternary complex.

  • Troubleshooting Steps:

    • Synthesize a Linker Library: The most critical step is to empirically test a range of linker lengths. Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to identify the optimal length.[7]

    • Confirm Target Engagement: Ensure that the warhead of your PROTAC is binding to the target protein within the cell. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose.[8]

    • Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If the PROTAC cannot enter the cell, it cannot induce degradation. Consider a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7]

Issue 2: I observe good binding of my PROTAC to both the target protein and the E3 ligase in binary assays, but still see no degradation.

  • Possible Cause: The linker is not facilitating the formation of a productive ternary complex. The geometry of the complex may be such that the lysine residues on the target protein are not accessible for ubiquitination.

  • Troubleshooting Steps:

    • Vary Linker Attachment Points: If synthetically feasible, try attaching the linker to different, solvent-exposed positions on the warhead or the E3 ligase ligand. This can significantly alter the orientation of the proteins in the ternary complex.[7]

    • Perform Ternary Complex Formation Assays: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to study the formation and stability of the ternary complex.[9][10] These assays can provide insights into the cooperativity of the system.[9]

    • Conduct an In-Cell Ubiquitination Assay: Directly measure the ubiquitination of the target protein in response to your PROTAC. An increase in ubiquitination would confirm that the initial steps of the degradation pathway are functional.

Issue 3: My PROTAC shows decreased efficacy at higher concentrations (the "hook effect").

  • Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.

  • Troubleshooting Steps:

    • Perform a Full Dose-Response Curve: Ensure you are testing a wide range of concentrations (e.g., from picomolar to micromolar) to accurately determine the optimal concentration window for degradation and to fully characterize the hook effect.

    • Optimize Linker for Cooperativity: A linker that promotes positive cooperativity will favor the formation of the ternary complex even at higher concentrations. Systematically varying the linker length and composition is key to achieving this.[6]

Data Presentation

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase. Below are summaries of quantitative data from studies on different PROTAC systems.

Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation [2][3]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

This synthesized data for BRD4-targeting PROTACs with a VHL ligand indicates that a PEG5 linker provides the optimal balance of degradation potency and efficacy.[2][3]

Table 2: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [7]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 19>1000<20
PROTAC 212~500~60
PROTAC 316~100>90
PROTAC 419~750~50
PROTAC 521>1000<30

Data summarized from a study on ERα degradation using a VHL E3 ligase in MCF7 cells. A 16-atom linker was found to be the most effective.[7]

Table 3: Influence of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [7]

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
BTK Degrader 1PEG4~40~85
BTK Degrader 2PEG6~15>90
BTK Degrader 3PEG8~5>95
BTK Degrader 4PEG10~25~90

Data from a study on BTK degraders suggests that longer PEG linkers can be more potent in this system.[7]

Table 4: Requirement of a Minimum Linker Length for TANK-Binding Kinase 1 (TBK1) Degradation [7]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 Degrader 1< 12Inactive0
TBK1 Degrader 212~800~70
TBK1 Degrader 316~300~85
TBK1 Degrader 421~150>90

This study on TBK1 degradation highlights that a minimum linker length was necessary to observe any degradation activity.[7]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4-11 for BRD4) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control.

  • Data Analysis:

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC is binding to its intended target inside the cell.

Methodology:

  • Compound Treatment:

    • Prepare two cell aliquots. Treat one with the PROTAC at a desired concentration and the other with vehicle (DMSO).

    • Incubate the cells at 37°C for a specified time to allow for compound uptake.

  • Heat Treatment:

    • Aliquot the treated cells into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 37°C to 65°C) for 3 minutes using a PCR machine, followed by a controlled cooling step.

  • Cell Lysis:

    • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature point by Western Blot or other detection methods like AlphaScreen.[11]

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[6]

Protocol 3: TR-FRET Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and E3 ligase.

Methodology:

  • Reagents:

    • Tagged target protein (e.g., His-tagged).

    • Tagged E3 ligase (e.g., GST-tagged).

    • Fluorescently labeled antibodies against the tags (e.g., anti-His-Tb and anti-GST-d2).

    • PROTAC of interest.

  • Assay Procedure:

    • In a microplate, mix the target protein, E3 ligase, and a serial dilution of the PROTAC.

    • Add the fluorescently labeled antibodies.

    • Incubate to allow complex formation.

  • Detection:

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio. A bell-shaped curve when plotting the TR-FRET signal against PROTAC concentration is indicative of ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., PEG8 linker) Ternary_Complex Target-PROTAC-E3 PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->Target Ubiquitination Ubiquitin Ubiquitin Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow Start Start with Initial PROTAC (e.g., PEG8 linker) Degradation_Assay Western Blot for Target Degradation Start->Degradation_Assay Check_Degradation Sufficient Degradation? Degradation_Assay->Check_Degradation Synthesize_Library Synthesize Linker Library (e.g., PEG4, 6, 10, 12) Check_Degradation->Synthesize_Library No Optimize_Lead Further Optimization (Permeability, PK, etc.) Check_Degradation->Optimize_Lead Yes Troubleshoot Troubleshoot: Target Engagement (CETSA) Ternary Complex (SPR/TR-FRET) Check_Degradation->Troubleshoot Still No/Poor Degradation Test_Library Test New PROTACs in Degradation Assay Synthesize_Library->Test_Library Test_Library->Check_Degradation Troubleshooting_Logic Start No/Poor Degradation with PEG8 PROTAC Check_Permeability Is PROTAC Cell Permeable? Start->Check_Permeability Check_Target_Engagement Does PROTAC Engage Target in Cells (CETSA)? Check_Permeability->Check_Target_Engagement Yes Improve_PK Improve Physicochemical Properties Check_Permeability->Improve_PK No Check_Ternary_Complex Is a Productive Ternary Complex Forming? Check_Target_Engagement->Check_Ternary_Complex Yes Redesign_Warhead Redesign Warhead Check_Target_Engagement->Redesign_Warhead No Modify_Linker Modify Linker Length/Composition (Synthesize Library) Check_Ternary_Complex->Modify_Linker No

References

Navigating the PROTAC Frontier: A Technical Support Guide to Avoiding the "Hook Effect"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and mitigate the "hook effect" in Proteolysis-Targeting Chimera (PROTAC) experiments. Adherence to the principles and protocols outlined herein will facilitate accurate data interpretation and accelerate the development of potent protein degraders.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response assays where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a standard sigmoidal curve.[1]

Q2: What is the molecular mechanism behind the hook effect?

A2: The hook effect arises from the fundamental mechanism of PROTACs, which necessitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to induce protein degradation. At excessively high concentrations, the PROTAC molecules are more likely to form two distinct and non-productive binary complexes: one with the target protein and another with the E3 ligase.[1][2] These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus competitively inhibiting the formation of the productive ternary complex and reducing degradation efficiency.[1]

Q3: What are the experimental consequences of the hook effect?

A3: The primary consequence of the hook effect is the potential for misinterpretation of a PROTAC's potency and efficacy. Key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be inaccurately determined.[1] A potent PROTAC might be erroneously dismissed as weak or inactive if tested at concentrations that fall into the inhibitory, high-concentration range of the hook effect.[1]

Q4: How can the hook effect be avoided or mitigated?

A4: Several strategies can be employed to manage the hook effect:

  • Comprehensive Dose-Response Studies: Performing experiments over a wide, logarithmic range of PROTAC concentrations is crucial to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (Dmax).[1][3]

  • Work at Optimal Concentrations: Once the Dmax is determined, subsequent experiments should be conducted at or below this optimal concentration to ensure maximal degradation and avoid the inhibitory effects of high concentrations.[2]

  • Enhance Ternary Complex Cooperativity: Designing PROTACs that exhibit positive cooperativity in ternary complex formation can significantly mitigate the hook effect. Positive cooperativity means that the binding of the PROTAC to one protein partner increases its affinity for the other, thereby stabilizing the ternary complex over the binary complexes.[4]

Section 2: Troubleshooting Guides

Problem 1: My dose-response curve shows a "hook" – degradation is high at intermediate concentrations but decreases at higher concentrations.
  • Diagnosis: This is the classic presentation of the hook effect.

  • Immediate Action:

    • Expand Concentration Range: If not already done, perform a detailed dose-response curve with a wider range of concentrations, particularly including lower nanomolar and picomolar concentrations, to accurately define the bell-shaped curve.

    • Identify Dmax and DC50: From the full dose-response curve, accurately determine the optimal concentration for maximum degradation (Dmax) and the DC50 value on the ascending portion of the curve.

    • Biophysical Validation: If resources permit, utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of your PROTAC to both the target protein and the E3 ligase individually, and to assess ternary complex formation and cooperativity.[5][6]

Problem 2: I am not observing any target degradation at any of the tested concentrations.
  • Diagnosis: This could be due to several factors, including inactivity of the PROTAC, issues with the cell system, or testing concentrations that are entirely within the hook effect's inhibitory range.

  • Troubleshooting Workflow:

    G Troubleshooting Workflow for Lack of PROTAC Activity A No Degradation Observed B Widen Dose-Response (pM to high µM) A->B C Degradation Observed? B->C D Optimize Concentration (Determine DC50/Dmax) C->D Yes E Check Target & E3 Ligase Expression (Western Blot/qPCR) C->E No F Sufficient Expression? E->F G Consider Alternative Cell Line F->G No H Confirm Ternary Complex Formation (Co-IP, SPR, AlphaLISA) F->H Yes I Complex Forms? H->I J Check Ubiquitination (in-cell ubiquitination assay) I->J Yes M Consider PROTAC Redesign I->M No K Ubiquitination Observed? J->K L Check Proteasome Activity (MG132 control) K->L Yes K->M No

    Caption: A systematic workflow for troubleshooting the absence of PROTAC-induced degradation.

Section 3: Data Presentation

Table 1: Quantitative Degradation Parameters for Representative BRD4 PROTACs
PROTACE3 Ligase RecruitedDC50DmaxCell LineCitation
PROTAC 1CRBN< 1 nM>90%Burkitt's Lymphoma[7]
ARV-825CRBN~1 nM>95%RS4;11[8]
dBET1CRBN~4 nM>90%22Rv1[8]
MZ1VHL~8 nM>90%HeLa[8]

Note: DC50 and Dmax values are approximate and can vary based on experimental conditions.

Table 2: Quantitative Degradation Parameters for Representative BTK PROTACs
PROTACE3 Ligase RecruitedDC50DmaxCell LineCitation
DD 03-171CRBN5.1 nM>90%Mantle Cell Lymphoma[9]
PROTAC BTK Degrader-13CRBN270 nM>90%Not Specified[10][11]
NC-1CRBN2.2 nM97%Mino[12]
PS-RC-1CRBN44 nM (for IKZF3)>90%Mino[13]

Note: DC50 and Dmax values are approximate and can vary based on experimental conditions.

Table 3: Cooperativity of VHL-based PROTACs
PROTACTargetCooperativity (α)MethodCitation
MZ1Brd4BD215-26ITC, SPR[14][15]
AT1Brd4HighInferred from selective degradation[16]
Generic VHL PROTACsVariousCan be positive, negative, or neutral19F NMR[17]

A cooperativity factor (α) greater than 1 indicates positive cooperativity, which is favorable for potent degradation.

Section 4: Experimental Protocols

Western Blot for Dose-Response Analysis (DC50/Dmax Determination)

This protocol outlines the steps to quantify target protein degradation across a range of PROTAC concentrations.

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the full dose-response, including any potential hook effect.[2] Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[18][19]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Denature samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an appropriate substrate and imaging system.[21]

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit to a suitable model to determine DC50 and Dmax values.[22]

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is for confirming the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration (Dmax) and a vehicle control for a short duration (e.g., 1-4 hours) to capture the transient ternary complex.[23]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with IP lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluates on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against the target protein and the E3 ligase to confirm their co-precipitation. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[24]

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

SPR is a powerful biophysical technique to measure the real-time binding kinetics of binary and ternary complexes.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.[6]

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd).

    • In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase.[5]

  • Data Analysis:

    • Analyze the sensorgrams to determine the affinity and kinetics of ternary complex formation.

    • Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity.[25]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile.

  • Sample Preparation: Prepare purified protein (target or E3 ligase) in a suitable buffer in the ITC cell. Prepare the PROTAC in the same buffer in the injection syringe at a concentration 10-20 times that of the protein.[26]

  • Binary Titration: Titrate the PROTAC into the protein solution and measure the heat changes with each injection.

  • Ternary Titration: To measure cooperativity, pre-saturate the PROTAC with one protein partner and titrate this complex into the other protein partner.[27]

  • Data Analysis: Fit the binding isotherms to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Calculate the cooperativity factor from the binary and ternary binding affinities.[28]

AlphaLISA for High-Throughput Ternary Complex Detection

AlphaLISA is a bead-based proximity assay suitable for high-throughput screening of ternary complex formation.

  • Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged target protein). Prepare serial dilutions of the PROTAC.[29]

  • Assay Setup: In a microplate, combine the tagged E3 ligase, tagged target protein, and the PROTAC at various concentrations.

  • Bead Addition: Add AlphaLISA acceptor beads that bind to one of the protein tags and donor beads that bind to the other tag.

  • Incubation and Detection: Incubate the plate in the dark. If a ternary complex forms, the beads are brought into close proximity, generating a chemiluminescent signal that is measured on a plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect, with the peak representing the optimal concentration for ternary complex formation in this assay.[30]

Section 5: Mandatory Visualizations

G PROTAC Mechanism of Action and the Hook Effect cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) POI1 Target Protein (POI) Ternary Productive Ternary Complex (POI-PROTAC-E3) POI1->Ternary PROTAC1 PROTAC PROTAC1->Ternary E3_1 E3 Ligase E3_1->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation POI2 Target Protein (POI) Binary1 Non-Productive Binary Complex (POI-PROTAC) POI2->Binary1 PROTAC2_1 PROTAC PROTAC2_1->Binary1 PROTAC2_2 PROTAC Binary2 Non-Productive Binary Complex (PROTAC-E3) PROTAC2_2->Binary2 E3_2 E3 Ligase E3_2->Binary2

Caption: The PROTAC mechanism leading to degradation versus the formation of non-productive binary complexes causing the hook effect.

G Experimental Workflow to Characterize the Hook Effect A Design and Synthesize PROTAC B Cellular Assay: Dose-Response Western Blot A->B C Observe Bell-Shaped Curve? B->C D Determine Dmax and DC50 from Ascending Curve C->D Yes I Optimize PROTAC Design (e.g., for higher cooperativity) C->I No (or weak degradation) E Biophysical Assays (SPR, ITC, AlphaLISA) D->E F Measure Binary Affinities (PROTAC-POI, PROTAC-E3) E->F G Measure Ternary Complex Formation and Cooperativity E->G H Correlate Biophysical Data with Cellular Degradation Profile F->H G->H H->I

References

Side reactions of Bromo-PEG8-Boc and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG8-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a polyethylene glycol (PEG) chain of eight ethylene oxide units, which enhances solubility and provides a flexible spacer. One terminus of the PEG chain is functionalized with a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, particularly with thiol groups (e.g., from cysteine residues in proteins). The other end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal a free amine for subsequent conjugation.[1] This linker is commonly used in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Q2: What is the primary reaction mechanism of this compound?

The primary reaction involves two main steps:

  • Alkylation: The bromo group reacts with a nucleophile, most commonly a deprotonated thiol (thiolate), via an SN2 (bimolecular nucleophilic substitution) mechanism to form a stable thioether bond.[3][4]

  • Boc Deprotection: The Boc-protected amine is deprotected using a strong acid, such as trifluoroacetic acid (TFA), to yield a primary amine, which can then be used for further conjugation.[1][5]

Q3: What are the most common side reactions when using this compound?

The most common side reactions can be categorized by the reactive group involved:

  • Bromo Group Side Reactions:

    • Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group, especially at higher pH and elevated temperatures, leading to an unreactive PEG-alcohol. Primary alkyl bromides are generally susceptible to hydrolysis at pH > 8-9.[6]

    • Elimination (E2 Reaction): Under basic conditions, an elimination reaction can compete with the desired substitution reaction, resulting in the formation of a terminal alkene on the PEG chain. Strong, hindered bases particularly favor elimination.[7][8]

    • Reaction with Other Nucleophiles: Besides the target thiol, the bromo group can react with other nucleophiles present in the reaction mixture, such as amines (e.g., lysine residues) or even water, although the reaction with thiols is generally faster and more efficient at an appropriate pH.[9]

  • Boc Group Side Reactions (During Deprotection):

    • Incomplete Deprotection: Insufficient acid strength or concentration, short reaction times, or low temperatures can lead to incomplete removal of the Boc group.[10]

    • Modification of Acid-Labile Groups: The strong acidic conditions required for Boc deprotection can potentially cleave other acid-sensitive functional groups within the conjugated molecule.

Q4: How can I prevent these side reactions?

Preventing side reactions requires careful control of the experimental conditions:

  • pH Control: This is the most critical parameter. For selective reaction of the bromo group with thiols, a pH range of 7.0-8.5 is generally recommended. At this pH, the thiol is sufficiently deprotonated to be a potent nucleophile, while minimizing side reactions with amines and hydrolysis. A study comparing maleimide and bromoacetyl reactivity showed that kinetic discrimination can be achieved by controlling the pH; bromoacetyl groups react with thiols optimally at higher pH values (e.g., 9.0) while being less reactive at pH 6.5.[11]

  • Temperature and Reaction Time: Perform the alkylation reaction at room temperature or below to minimize hydrolysis and elimination. Monitor the reaction progress to avoid unnecessarily long reaction times.

  • Use of Anhydrous Solvents: For the Boc deprotection step, using anhydrous solvents like dichloromethane (DCM) is crucial to prevent side reactions.[1][5]

  • Purification: Proper purification of the starting materials and the final conjugate is essential to remove any byproducts or unreacted reagents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate
Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.0-8.5 for thiol alkylation. Use a calibrated pH meter.
Hydrolysis of this compound Use freshly prepared solutions of this compound. Avoid prolonged storage of the reagent in aqueous buffers. Perform the reaction at a lower temperature (e.g., 4°C).
Competing Nucleophiles If possible, perform a buffer exchange to remove other nucleophilic species from your biomolecule solution before adding the this compound.
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered. Consider using a longer PEG linker if available, or re-engineering the biomolecule to expose the target residue.
Insufficient Molar Excess of this compound Increase the molar excess of the this compound reagent. An excess of 5 to 20-fold over the target molecule is a common starting point, but may require empirical optimization.[5]
Issue 2: Presence of Multiple Products or Impurities
Potential Cause Recommended Solution
Overalkylation Multiple nucleophilic sites on the target biomolecule (e.g., multiple cysteine or lysine residues) are reacting. Reduce the molar excess of this compound and shorten the reaction time.[12]
Formation of Elimination Byproduct Lower the pH of the reaction buffer to be closer to neutral (pH 7.0-7.5) and decrease the reaction temperature.
Formation of Hydrolyzed Byproduct Ensure the reaction is not carried out for an extended period at a high pH. Use fresh reagents and consider a lower reaction temperature.
Incomplete Boc Deprotection Increase the concentration of TFA (e.g., from 20% to 50% in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in dioxane. Monitor the deprotection by TLC or LC-MS.[10]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

This protocol provides a general guideline for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching Solution: 1 M N-acetyl-L-cysteine in water

  • Anhydrous DMSO or DMF

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has been stored with a reducing agent, it must be removed prior to conjugation.

  • This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate.

  • Quenching: Once the reaction is complete, add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Let it react for 30 minutes.

  • Purification: Purify the this compound-conjugated peptide by RP-HPLC to remove unreacted peptide, excess reagent, and byproducts.

  • Characterization: Confirm the identity and purity of the final conjugate by LC-MS and analytical HPLC.[13]

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group from the purified this compound conjugate.[1][5]

Materials:

  • Purified and dried Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the dried Boc-protected PEG conjugate in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS or TLC until the starting material is no longer detectable.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.

  • Characterization: Characterize the final product by LC-MS and NMR to confirm the removal of the Boc group and the integrity of the conjugate.[13]

Visualizations

G cluster_alkylation Alkylation Step cluster_deprotection Boc Deprotection Step start This compound + Thiol-containing molecule conditions pH 7.0 - 8.5 Room Temperature start->conditions reaction SN2 Reaction conditions->reaction side_reaction1 Hydrolysis (PEG-OH) conditions->side_reaction1 Side Reaction (High pH) side_reaction2 Elimination (PEG-alkene) conditions->side_reaction2 Side Reaction (Strong Base) product Thioether-linked Boc-PEG8-conjugate reaction->product Desired Pathway start_deprotection Thioether-linked Boc-PEG8-conjugate product->start_deprotection conditions_deprotection TFA in DCM 0°C to RT start_deprotection->conditions_deprotection reaction_deprotection Acidolysis conditions_deprotection->reaction_deprotection final_product Final Conjugate with Free Amine reaction_deprotection->final_product

Caption: Experimental workflow for the two-stage conjugation of this compound.

G start Low Conjugation Yield check_ph Is pH between 7.0-8.5? start->check_ph adjust_ph Adjust pH of buffer check_ph->adjust_ph No check_reagents Are reagents fresh? check_ph->check_reagents Yes adjust_ph->check_reagents use_fresh Prepare fresh this compound solution check_reagents->use_fresh No check_molar_ratio Is molar ratio sufficient? check_reagents->check_molar_ratio Yes use_fresh->check_molar_ratio increase_ratio Increase molar excess of this compound check_molar_ratio->increase_ratio No check_nucleophiles Are there competing nucleophiles? check_molar_ratio->check_nucleophiles Yes increase_ratio->check_nucleophiles buffer_exchange Perform buffer exchange check_nucleophiles->buffer_exchange Yes success Yield Improved check_nucleophiles->success No buffer_exchange->success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing Reaction Conditions for Bromo-PEG8-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG8-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of an eight-unit polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility.[1] One end of the PEG chain is terminated with a bromo group, which is a good leaving group for reactions with nucleophiles, and the other end has a Boc-protected amine.[2] The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal a free amine.[3][4] This linker is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the site-specific PEGylation of biomolecules.[5][6]

Q2: What types of molecules can be conjugated to this compound?

A2: The bromo group on the this compound linker readily reacts with nucleophiles.[7] This makes it suitable for conjugation with molecules containing functional groups such as:

  • Thiols (-SH): Thiol groups, present in cysteine residues of proteins or in small molecules, are excellent nucleophiles for reacting with the bromo group to form a stable thioether bond.[8][9]

  • Amines (-NH2): Primary and secondary amines can also react with the bromo group, although the reaction may require more forcing conditions compared to thiols.

  • Alcohols (-OH): Alcohols can react with the bromo group to form an ether linkage, often requiring a base to deprotonate the hydroxyl group and increase its nucleophilicity.[10]

Q3: Why is the Boc protecting group necessary?

A3: The Boc protecting group serves to mask the amine functionality on one end of the PEG linker, preventing it from reacting during the conjugation of the bromo group. This allows for a sequential and controlled bioconjugation strategy. After the desired molecule is attached via the bromo end, the Boc group can be removed to expose the amine for subsequent reactions.[3]

Q4: How is the Boc group typically removed after conjugation?

A4: The Boc group is acid-labile and is commonly removed by treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[11][12] The deprotection is typically fast and efficient at room temperature.[13] It is important to ensure that other functional groups in the conjugated molecule are stable under these acidic conditions.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the conjugation of this compound with different nucleophiles.

Issue 1: Low or No Conjugation Yield
Potential Cause Troubleshooting Steps
Poor Nucleophilicity of the Substrate For thiol conjugations, ensure the pH is slightly basic (pH 7.5-8.5) to deprotonate the thiol group, making it a more potent nucleophile. For amine and alcohol conjugations, consider using a stronger, non-nucleophilic base to enhance the nucleophilicity of the reacting group.
Steric Hindrance If the nucleophilic group is sterically hindered, the reaction rate may be slow.[11] Try increasing the reaction temperature and/or extending the reaction time. Using a longer PEG linker, if possible, might also alleviate steric hindrance.
Hydrolysis of this compound In aqueous buffers and at basic pH, the bromo group can be susceptible to hydrolysis, leading to the formation of a hydroxyl-PEG8-Boc byproduct. Minimize reaction time in aqueous buffers and consider using a co-solvent like DMF or DMSO to improve solubility and reduce water concentration.
Incorrect Stoichiometry Ensure that the appropriate molar excess of this compound is used. A 1.5 to 5-fold molar excess over the nucleophile is a common starting point, but this may need to be optimized for your specific substrate.
Degraded this compound Reagent Store the this compound reagent at the recommended temperature (-20°C or -80°C) and protect it from moisture to prevent degradation.[5][6] Consider purchasing a fresh batch if degradation is suspected.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Reaction with Multiple Nucleophiles If your target molecule contains multiple nucleophilic sites (e.g., multiple cysteine or lysine residues), you may get a mixture of products with varying degrees of PEGylation. To achieve site-specific conjugation, consider using a limiting amount of the this compound reagent or protecting other nucleophilic sites.
Oxidation of Thiols Thiol groups can oxidize to form disulfide bonds, especially in the presence of oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), although this can compete for reaction with the bromo-PEG.
Alkylation of Non-Target Nucleophiles At higher pH values, other nucleophilic groups like the imidazole ring of histidine can potentially react with the bromo group. Carefully control the reaction pH to favor the desired conjugation.
Issue 3: Difficulty in Purifying the Conjugate
Potential Cause Troubleshooting Steps
Similar Properties of Starting Material and Product The PEG chain can make the separation of the conjugate from unreacted starting material challenging. High-performance liquid chromatography (HPLC), particularly reverse-phase or size-exclusion chromatography (SEC), is often effective for purification.
Presence of PEG Aggregates PEGylated molecules can sometimes form aggregates. Using SEC can help to separate the desired monomeric conjugate from larger aggregates.
Co-elution of Byproducts If side products are formed, they may co-elute with the desired product. Optimize the chromatography conditions (e.g., gradient, mobile phase composition) to improve resolution.

Experimental Protocols

The following are general protocols for the conjugation of this compound with different nucleophiles. Note: These are starting points and may require optimization for your specific application.

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule
  • Dissolve the Thiol-Containing Molecule: Dissolve your thiol-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.5-8.0. The buffer should be deoxygenated to prevent thiol oxidation.

  • Prepare this compound Solution: Immediately before use, dissolve a 1.5 to 5-fold molar excess of this compound in a minimal amount of an organic co-solvent like DMF or DMSO.

  • Reaction: Add the this compound solution to the solution of the thiol-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

  • Purification: Purify the conjugate using size-exclusion or reverse-phase chromatography.

Protocol 2: Conjugation of this compound to an Amine-Containing Molecule
  • Dissolve the Amine-Containing Molecule: Dissolve your amine-containing molecule in a suitable aprotic solvent like DMF or DMSO.

  • Add Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a 2-3 fold molar excess over the amine.

  • Prepare this compound Solution: Dissolve a 1.5 to 3-fold molar excess of this compound in the same solvent.

  • Reaction: Add the this compound solution to the amine solution.

  • Incubation: Heat the reaction mixture to 40-60°C and stir for 4-24 hours. The optimal temperature and time will depend on the reactivity of the amine.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Purification: Purify the conjugate by chromatography.

Data Presentation

The following tables summarize recommended starting conditions for this compound conjugation reactions.

Table 1: Recommended Reaction Conditions for Thiol Conjugation

ParameterRecommended ConditionNotes
Molar Ratio (this compound : Thiol) 1.5:1 to 5:1Optimization is recommended.
Solvent Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMF, DMSO)The co-solvent should be minimized to maintain protein stability if applicable.
pH 7.5 - 8.5Facilitates deprotonation of the thiol group.
Temperature 4°C to 25°CLower temperatures can help to minimize side reactions.
Reaction Time 2 - 24 hoursDependent on the reactivity of the specific thiol.

Table 2: Recommended Reaction Conditions for Amine Conjugation

ParameterRecommended ConditionNotes
Molar Ratio (this compound : Amine) 1.5:1 to 3:1A smaller excess is often used to minimize di-alkylation of primary amines.
Solvent Aprotic polar solvents (e.g., DMF, DMSO)Ensures solubility of reactants.
Base Non-nucleophilic base (e.g., DIPEA)2-3 equivalents.
Temperature 40°C - 60°CHigher temperatures are often required to drive the reaction.
Reaction Time 4 - 24 hoursReaction progress should be monitored.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification cluster_deprotection Boc Deprotection (Optional) A Dissolve Nucleophile (Amine, Thiol, or Alcohol) C Mix Reactants (Add Base if needed) A->C B Prepare this compound Solution B->C D Incubate (Control Temp & Time) C->D E Monitor Reaction (LC-MS, HPLC) D->E F Purify Conjugate (Chromatography) E->F G Treat with Acid (e.g., TFA in DCM) F->G H Isolate Final Product G->H troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Conjugation Yield c1 Poor Nucleophilicity start->c1 c2 Steric Hindrance start->c2 c3 Reagent Degradation start->c3 c4 Incorrect Stoichiometry start->c4 s1 Adjust pH / Add Base c1->s1 s2 Increase Temp / Time c2->s2 s3 Use Fresh Reagent c3->s3 s4 Optimize Molar Ratio c4->s4

References

Technical Support Center: Synthesizing PROTACs with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) featuring long Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of a long PEG linker in a PROTAC?

A long PEG linker in a PROTAC serves multiple crucial functions beyond simply connecting the target protein ligand and the E3 ligase ligand.[1][2][3][4] Its properties significantly influence the overall efficacy and developability of the PROTAC molecule.[5]

  • Facilitating Ternary Complex Formation: The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal length is necessary to bridge the two proteins effectively, avoiding steric hindrance that a short linker might cause and the reduced efficiency of a linker that is too long.[1]

  • Improving Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of the often lipophilic PROTAC molecule.[1][2][3][] This is a significant advantage as poor solubility can hinder biological assays and limit in vivo applications.[7]

  • Modulating Permeability: The relationship between PEG linker length and cell permeability is complex. While longer PEG chains increase molecular weight and polar surface area, which can negatively impact passive diffusion across cell membranes, their flexibility may allow the PROTAC to adopt conformations that shield polar groups, thereby improving permeability.[1][2]

Q2: How does the length of a PEG linker impact the degradation efficacy (DC50 and Dmax) of a PROTAC?

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficacy, influencing both the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1][8]

  • Suboptimal Length: If the linker is too short, it can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[1] Conversely, if the linker is excessively long, it may not effectively bring the two proteins into proximity, leading to a less stable or non-productive complex.[1][3] This can result in poor degradation (high DC50 and low Dmax).

  • Optimal Length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein (low DC50 and high Dmax).[1] Empirical testing of a range of linker lengths is often necessary to identify the optimal length for a given system.[8]

Q3: What are the common challenges encountered during the chemical synthesis of PROTACs with long PEG linkers?

The synthesis of PROTACs with long PEG linkers can present several challenges:

  • Low Yields: Low yields can occur during the coupling reactions. This can be due to steric hindrance between the large, complex warhead and E3 ligase ligand, especially with shorter linkers.[9] Incomplete reactions are a common issue.[9]

  • Purification Difficulties: The flexible and often "sticky" nature of long PEG chains can make purification by standard chromatographic techniques challenging, potentially leading to lower recovery of the final product.[9] The increased polarity from the PEG linker can also complicate the choice of chromatography solvents.[9]

  • Handling Issues: The flexibility of long PEG linkers can sometimes make the final molecule more difficult to handle during purification and isolation.[9]

Troubleshooting Guides

Problem 1: Low Yield After Final Coupling Reaction

Possible Causes:

  • Incomplete amide coupling or inefficient click chemistry reaction.[9]

  • Steric hindrance between the reacting moieties.[9]

  • Degradation of starting materials or product.

Solutions:

  • Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[9]

  • Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the less complex binding partner or the coupling reagent.[9]

  • Modify Reaction Conditions: Extend the reaction time and monitor progress by LC-MS. Gentle heating (e.g., 40-50 °C) may also improve yields, but requires monitoring for side products.[9]

  • For Click Chemistry (CuAAC): Ensure the use of a fresh copper(I) source or a robust catalyst system (e.g., CuSO₄ with sodium ascorbate) and degas the reaction mixture to prevent oxidation of the catalyst.[9]

Problem 2: Difficulty in Purifying the Final PROTAC Product

Possible Causes:

  • Poor solubility of the PROTAC in chromatography solvents.[9]

  • Aggregation of the PROTAC due to the long, flexible PEG linker.

  • The PROTAC streaking on the chromatography column.

Solutions:

  • Optimize Chromatography:

    • Flash Chromatography: Explore a wider range of solvent polarities and consider adding modifiers to the mobile phase.

    • HPLC: Experiment with different mobile phase compositions, gradients, and column stationary phases.[9]

  • Address Solubility: If the PROTAC has poor solubility, consider using solubility-enhancing linkers or modifying the ligands to improve this property.[10] Longer PEG chains generally improve aqueous solubility.[9]

Problem 3: Poor Solubility of the Synthesized PROTAC in Aqueous Buffers

Possible Causes:

  • The overall molecule, despite the hydrophilic PEG linker, may still be dominated by lipophilic warheads and E3 ligase ligands, leading to low aqueous solubility.[7]

  • The PROTAC exists in a conformation that exposes hydrophobic surfaces.

Solutions:

  • Incorporate Polar Groups: Introduce basic nitrogen atoms or other polar functional groups into the linker or ligands.[7]

  • Modify Linker Composition: While increasing PEG length can enhance hydrophilicity, finding the right balance is key, as excessive length can negatively impact other properties.[7]

  • Formulate with Excipients: For in vitro assays, consider using solubilizing agents, but be mindful of their potential effects on the experiment.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties

PropertyImpact of Increasing PEG Linker LengthRationale
Aqueous Solubility Generally IncreasesThe hydrophilic ether oxygens of the PEG chain improve interaction with water.[2][3]
Cell Permeability Can DecreaseIncreased molecular weight and polar surface area can hinder passive diffusion across cell membranes.[1][2]
Flexibility IncreasesThe rotatable bonds in the PEG backbone provide greater conformational freedom.[8]
Molecular Weight IncreasesEach ethylene glycol unit adds to the overall molecular mass.[1]

Table 2: Troubleshooting Summary for PROTAC Synthesis and Purification

IssuePotential CauseRecommended Action
Low Reaction Yield Incomplete couplingOptimize coupling reagents, stoichiometry, and reaction conditions.[9]
Purification Difficulty Poor solubility, aggregationOptimize chromatography solvents and methods; consider linker modification.[9]
Poor Aqueous Solubility High lipophilicityIncorporate polar groups; adjust linker composition.[7]
Inconsistent Degradation Impure materialEnsure rigorous purification and characterization (HPLC, LC-MS, NMR) of each batch.[1]

Experimental Protocols

Key Experiment: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a biological membrane.

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Preparation of Donor Solution: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a known concentration. This will be the donor well.

  • Preparation of Acceptor Plate: A 96-well acceptor plate is filled with the same buffer solution, sometimes containing a scavenger to mimic sink conditions.

  • Assay Incubation: The filter plate (with the artificial membrane) is placed on top of the acceptor plate, and the donor solution is added to the filter wells. The entire assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in concentration in the donor and acceptor wells over time.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (Warhead, Linker, E3 Ligand) Coupling Coupling Reaction (e.g., Amide or Click) Start->Coupling Crude Crude PROTAC Coupling->Crude Purification Chromatography (Flash or HPLC) Crude->Purification Pure Pure PROTAC Purification->Pure Characterization Analytical Techniques (LC-MS, NMR, HPLC) Pure->Characterization Final Characterized PROTAC Characterization->Final

Caption: A generalized workflow for the synthesis, purification, and characterization of PROTACs.

Ternary_Complex_Formation cluster_optimal Optimal Linker Length cluster_suboptimal Suboptimal Linker Length POI_opt Target Protein PROTAC_opt PROTAC POI_opt->PROTAC_opt Degradation_opt Efficient Degradation PROTAC_opt->Degradation_opt Stable Ternary Complex E3_opt E3 Ligase E3_opt->PROTAC_opt POI_sub Target Protein PROTAC_sub PROTAC POI_sub->PROTAC_sub NoDegradation_sub No/Poor Degradation PROTAC_sub->NoDegradation_sub Unstable/No Ternary Complex E3_sub E3 Ligase E3_sub->PROTAC_sub

Caption: The impact of linker length on ternary complex formation and subsequent protein degradation.

References

Technical Support Center: Impact of Linker Flexibility on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of linker flexibility on the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, with a focus on linker-related challenges.

Issue 1: My PROTAC shows weak or no degradation of the target protein.

  • Question: I have designed and synthesized a PROTAC, but Western blot analysis shows minimal or no reduction in the target protein levels. What are the potential linker-related causes and how can I troubleshoot this?

  • Answer: Weak or no degradation is a common hurdle in PROTAC development and can often be traced back to suboptimal linker design. Here are key linker-related factors to investigate and the corresponding troubleshooting steps:

    • Inefficient Ternary Complex Formation: The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] If the linker is not optimal in length or flexibility, this complex may be unstable or fail to form altogether.[1][2]

      • Troubleshooting Steps:

        • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying linker lengths. For example, you can add or remove polyethylene glycol (PEG) or alkyl units to identify the optimal distance for productive ternary complex formation.[1] Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1]

        • Modify Linker Composition and Flexibility: The chemical nature of the linker influences its flexibility and its ability to foster favorable protein-protein interactions.[1] Experiment with different linker types:

          • Flexible Linkers (e.g., alkyl, PEG chains): These are common starting points as they allow the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[2][3] However, high flexibility can result in an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]

          • Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups): These can pre-organize the PROTAC into a bioactive conformation, which can enhance potency and selectivity.[1][3]

        • Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex in vitro.[4][5] This will provide quantitative data on binding affinities and cooperativity.[5]

    • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[1][5]

      • Troubleshooting Steps:

        • Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC. Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. For instance, incorporating PEG units can increase solubility.[1][2]

        • Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[1]

    • Suboptimal Linker Attachment Points: The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1][2]

      • Troubleshooting Steps:

        • Re-evaluate Attachment Points: If feasible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[2]

        • Computational Modeling: Utilize computational modeling to identify suitable attachment points that are less likely to interfere with binding.[6]

Issue 2: I am observing a "hook effect" with my PROTAC.

  • Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?

  • Answer: The "hook effect" is a known phenomenon where high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, thereby reducing degradation efficiency.[1][5]

    • Troubleshooting Steps:

      • Perform a Wide Dose-Response Experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations. A clear bell-shaped curve is indicative of this phenomenon.[5]

      • Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can mitigate the hook effect.[5] This can be achieved by optimizing linker length and rigidity to facilitate favorable protein-protein interactions.[2]

      • Ternary Complex Assays: Employ biophysical assays like TR-FRET, SPR, or ITC to measure the formation of the ternary complex at different PROTAC concentrations.[5] This can help you understand the relationship between ternary complex formation and the observed degradation profile.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, empirical data from numerous studies provide some general guidelines. Most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1][7] For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[7] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]

Q2: What are the advantages and disadvantages of flexible versus rigid linkers?

A2: The choice between a flexible and a rigid linker significantly impacts a PROTAC's performance.[3]

  • Flexible Linkers (e.g., alkyl, PEG chains):

    • Advantages: They are synthetically accessible and allow the PROTAC to adopt multiple conformations, increasing the likelihood of productive ternary complex formation.[2][3]

    • Disadvantages: High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2] Flexible linkers can also contribute to poor physicochemical properties, such as high lipophilicity, which may negatively impact cell permeability and bioavailability.[2][3]

  • Rigid Linkers (e.g., containing phenyl, piperazine, or alkyne groups):

    • Advantages: They can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[3] Rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved pharmacokinetic properties.[3]

    • Disadvantages: The lack of flexibility can make it more challenging to achieve a productive ternary complex geometry if the design is not optimal.[3] They are also often more synthetically challenging to prepare.[3]

Q3: How does the linker's chemical composition affect the drug-like properties of a PROTAC?

A3: The linker's chemical makeup significantly influences a PROTAC's drug-like properties:[1][2]

  • Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[1][2]

  • Cell Permeability: The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[1][2]

  • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[1]

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50DmaxReference
ERαVHLPEG12>10 µM<20%[8]
ERαVHLPEG16~1 µM>80%[8]
TBK1VHLAlkyl/Ether<12No degradationN/A[7]
TBK1VHLAlkyl/Ether213 nM96%[7]
BTKCRBNPEG2 PEG unitsImpaired bindingN/A[7]
BTKCRBNPEG≥4 PEG units1-40 nMPotent[7]

Table 2: Biophysical Characterization of Ternary Complex Formation

PROTACTargetE3 LigaseTechniqueKD (Binary - Target)KD (Binary - E3)KD (Ternary)Cooperativity (α)Reference
MZ1BRD4VHLITC/SPR110 nM1.4 µM24 nM>5[9]
dBET1BRD4CRBNSPR180 nM2.9 µM25 nM7[9]

Note: DC50 is the half-maximal degradation concentration. Dmax is the maximum degradation level. KD is the dissociation constant. Cooperativity (α) is a measure of the enhancement of binding in the ternary complex compared to the binary complexes.

Experimental Protocols

Protocol 1: In Vitro Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the formation and stability of the PROTAC-induced ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified target protein

  • PROTACs at various concentrations

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Immobilization of E3 Ligase:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified E3 ligase diluted in immobilization buffer to allow for covalent coupling.

    • Deactivate any remaining active sites by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the target protein and the PROTAC in running buffer.

    • To measure binary binding, inject the target protein alone over the immobilized E3 ligase surface.

    • To measure ternary complex formation, inject a mixture of the target protein and the PROTAC over the surface.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary interactions) to determine kinetic parameters (kon, koff) and the dissociation constant (KD).

    • Cooperativity (α) can be calculated by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin Ternary_Complex Target-PROTAC-E3 Complex Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Ternary_Complex->PROTAC Recycling Target_Ub Polyubiquitinated Target Protein Ternary_Complex->Target_Ub Polyubiquitination Target_Ub->Proteasome Recognition Linker_Flexibility_Impact cluster_flexible Flexible Linker cluster_rigid Rigid Linker flex_start Multiple Conformations flex_pro Increased chance of productive complex flex_start->flex_pro flex_con1 Entropic penalty upon binding flex_start->flex_con1 flex_con2 Poor physicochemical properties flex_start->flex_con2 Ternary_Complex Stable & Productive Ternary Complex flex_pro->Ternary_Complex rigid_start Pre-organized conformation rigid_pro1 Reduced entropic penalty rigid_start->rigid_pro1 rigid_pro2 Improved potency and selectivity rigid_start->rigid_pro2 rigid_con Challenging to achieve optimal geometry rigid_start->rigid_con rigid_pro1->Ternary_Complex rigid_pro2->Ternary_Complex Troubleshooting_Workflow Start Weak or No Degradation Check_Ternary Assess Ternary Complex Formation (SPR, ITC, FRET) Start->Check_Ternary Check_Permeability Evaluate Cell Permeability (CETSA, NanoBRET) Start->Check_Permeability Check_Attachment Re-evaluate Linker Attachment Points Start->Check_Attachment Vary_Length Vary Linker Length Check_Ternary->Vary_Length Vary_Flexibility Modify Linker Flexibility (Flexible vs. Rigid) Check_Ternary->Vary_Flexibility Modify_Properties Alter Linker Physicochemical Properties (e.g., add PEG) Check_Permeability->Modify_Properties Redesign_Attachment Synthesize with New Attachment Points Check_Attachment->Redesign_Attachment Success Improved Degradation Vary_Length->Success Vary_Flexibility->Success Modify_Properties->Success Redesign_Attachment->Success

References

Technical Support Center: Optimizing PROTAC Design from a Bromo-PEG8-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals refining PROTAC design, starting with an initial Bromo-PEG8-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my initial PROTAC design?

A this compound linker is a common starting point for PROTAC synthesis. It is a bifunctional molecule where:

  • The Bromo group provides a reactive site for conjugation to one of the ligands (either for the protein of interest or the E3 ligase).

  • The PEG8 (polyethylene glycol) portion is a flexible chain of eight ethylene glycol units. PEG linkers are known to enhance solubility and can positively influence cell permeability.[1][2][3][4][]

  • The Boc (tert-butyloxycarbonyl) group is a protecting group for an amine, which, after deprotection, provides a point of attachment for the other ligand.

This linker allows for a modular and straightforward assembly of the initial PROTAC molecule.[6]

Q2: My initial PROTAC with the PEG8 linker shows no degradation of my target protein. What are the first troubleshooting steps?

When initial experiments show a lack of degradation, a systematic approach to troubleshooting is essential.[7] Here are the primary aspects to investigate:

  • Compound Integrity and Purity: Confirm the chemical structure and purity of your synthesized PROTAC.

  • Binary Engagement: Verify that your PROTAC can independently bind to both the target protein and the recruited E3 ligase.

  • Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][][9]

  • Cellular Permeability: Ensure your PROTAC can cross the cell membrane to reach its intracellular targets.[1]

  • Proteasome-Dependent Degradation: Confirm that any observed protein loss is mediated by the proteasome.

Q3: How does the length of the PEG linker, such as PEG8, impact PROTAC efficacy?

The length of the linker is a critical parameter in PROTAC design as it dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex.[2][10][][12][13][14]

  • Too Short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[10][12]

  • Too Long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to a less stable complex.[10][12]

The optimal linker length is specific to each target-E3 ligase pair and often needs to be determined empirically by synthesizing and testing a series of PROTACs with varying linker lengths.

Q4: What is the "hook effect" and how can I avoid it in my experiments?

The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[7] To avoid being misled by the hook effect, it is crucial to test a wide range of PROTAC concentrations to identify the optimal window for degradation.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No target degradation observed 1. Poor cell permeability.- Modify the linker to improve physicochemical properties. Replacing a PEG unit with a phenyl ring has been shown to improve permeability.[15]
2. Inability to form a stable ternary complex.- Synthesize and test PROTACs with different linker lengths (e.g., PEG4, PEG6, PEG12).[6] - Alter the attachment points of the linker on the ligands.
3. Low E3 ligase expression in the cell line.- Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model by Western blot or qPCR.[7]
Incomplete target degradation (Low Dmax) 1. Suboptimal linker composition or length.- Experiment with more rigid or flexible linkers to optimize the geometry of the ternary complex.
2. Negative cooperativity in ternary complex formation.- Utilize biophysical assays like SPR or ITC to study the thermodynamics of ternary complex formation.
Off-target effects observed 1. Lack of selectivity of the warhead or E3 ligase ligand.- Perform proteomics experiments to identify other proteins being degraded. - Design inactive controls to confirm the degradation is dependent on target and E3 ligase binding.
2. The linker itself creates new protein-protein interactions.- Modify the linker chemistry to disrupt these unintended interactions.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • PROTAC Treatment: Plate cells and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control for a set time (e.g., 4, 8, 16, 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDC membrane.[7]

  • Immunoblotting: Block the membrane and incubate with the primary antibody for your target protein and a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Ternary Complex Formation Assay (NanoBRET™)

This assay quantifies the formation of the ternary complex in living cells.[9]

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • MG132 (proteasome inhibitor, optional)

Procedure:

  • Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: If desired, pre-treat cells with MG132 to prevent degradation of the target protein. Add the PROTAC at various concentrations.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.

  • Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.[16][17][18]

Materials:

  • Recombinant E1, E2, and E3 enzymes

  • Recombinant target protein

  • ATP

  • Biotinylated ubiquitin

  • PROTAC compound

  • Streptavidin-coated plates and detection reagents (e.g., AlphaLISA® beads)

Procedure:

  • Reaction Setup: In a microplate, combine the E1, E2, E3 enzymes, target protein, ATP, and biotinylated ubiquitin.

  • PROTAC Addition: Add the PROTAC compound at various concentrations.

  • Incubation: Incubate the reaction to allow for ubiquitination to occur.

  • Detection: Add detection reagents (e.g., AlphaLISA® acceptor beads that bind to the tagged target protein and streptavidin donor beads that bind to the biotinylated ubiquitin).

  • Analysis: Measure the signal generated. An increased signal indicates ubiquitination of the target protein.

Quantitative Data Summary

Table 1: Example Degradation Data for PROTACs with Different Linker Lengths

PROTAC IDLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1Bromo-PEG4-Boc derived15075
PROTAC-2This compound derived5092
PROTAC-3Bromo-PEG12-Boc derived20080

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.

Table 2: Example Binary Binding Affinities (Kd) of PROTAC Components

CompoundTarget Protein Binding (Kd, nM)E3 Ligase Binding (Kd, nM)
Target Ligand25>10000
E3 Ligase Ligand>10000100
PROTAC-230120

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: The mechanism of action for a PROTAC, leading to protein degradation.

Troubleshooting_Workflow Start Start: Initial PROTAC (this compound derived) shows no degradation Check_Purity Confirm Compound Purity and Integrity Start->Check_Purity Assess_Binary Assess Binary Binding (to POI and E3 Ligase) Check_Purity->Assess_Binary If pure Assess_Permeability Evaluate Cell Permeability Assess_Binary->Assess_Permeability If binding confirmed Modify_Linker Modify Linker (Length, Composition) Assess_Binary->Modify_Linker If no binding Ternary_Complex_Assay Perform Ternary Complex Assay Assess_Permeability->Ternary_Complex_Assay If permeable Assess_Permeability->Modify_Linker If not permeable Ternary_Complex_Assay->Modify_Linker If no/weak complex Re_test Re-test for Degradation Modify_Linker->Re_test Re_test->Modify_Linker If unsuccessful Success Degradation Observed: Proceed with Optimization Re_test->Success If successful

Caption: A workflow for troubleshooting an inactive initial PROTAC.

References

Validation & Comparative

Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blot and High-Throughput Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the degradation of a target protein is the definitive measure of a PROTAC's success. While traditional Western blotting has long been the gold standard for this validation, its limitations in throughput and reproducibility have paved the way for innovative, faster, and more quantitative alternatives. This guide provides an objective comparison of Western blot with other key validation methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate assay for your discovery workflow.

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] Validating this degradation event is a critical step in the development of any new PROTAC.[3] This involves confirming that the reduction in protein levels is a direct result of the PROTAC's mechanism of action.[4]

The quintessential method for this validation has been the Western blot, a technique that allows for the visualization and semi-quantification of a target protein.[5][6] However, the demands of modern drug discovery, particularly in the context of screening large compound libraries and conducting structure-activity relationship (SAR) studies, have highlighted the significant bottlenecks associated with Western blotting—it is often labor-intensive, time-consuming, and can present reproducibility challenges.[7]

In response, a suite of alternative technologies has emerged, offering higher throughput, improved quantification, and greater suitability for automated screening workflows.[7][8] These methods include the In-Cell Western (ICW) assay, automated capillary-based immunoblotting, and luminescence-based reporter assays such as the HiBiT system.[7][9][10]

PROTAC_Mechanism POI POI Ternary_Complex Ternary_Complex E3 E3

The Gold Standard: Western Blot

Western blotting remains a cornerstone for validating PROTAC-mediated degradation due to its ability to provide information on protein size and relative abundance.[5] It is often considered the definitive orthogonal validation method for hits identified in high-throughput screens.

Experimental Protocol: Western Blot for PROTAC DC₅₀ Determination
  • Cell Seeding and Treatment: Plate cells (e.g., 2.5 x 10⁵ to 1.0 x 10⁶ cells/well in a 6-well plate) to achieve 70-80% confluency.[1] Treat cells with a logarithmic serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed duration (e.g., 16-24 hours).[1][11] Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[4][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and heat samples.[12] Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.[4][12]

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.[12] Incubate with a primary antibody specific to the target protein overnight at 4°C.[12] Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][12] A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[12]

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensities using densitometry software.[4] Normalize the target protein signal to the loading control, calculate the percentage of degradation relative to the vehicle control, and plot the results against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4][12]

Western_Blot_Workflow start Start: Cell Seeding & Treatment lysis Cell Lysis & Lysate Prep start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Membrane Transfer (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target + Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Image Capture & Densitometry detection->analysis end End: DC₅₀ & Dₘₐₓ Calculation analysis->end

High-Throughput Alternatives to Western Blot

To overcome the limitations of traditional Western blotting, several higher-throughput methods have been adapted for PROTAC validation.[7] These assays are typically plate-based, making them amenable to automation and the screening of large compound libraries.

In-Cell Western (ICW)

The In-Cell Western (ICW) is a quantitative immunofluorescence assay performed in 96- or 384-well plates.[9][13] It combines the antibody specificity of a Western blot with the throughput of an ELISA.[13] The method involves fixing and permeabilizing cells in the plate, followed by immunostaining with target-specific primary antibodies and fluorescently labeled secondary antibodies.[9] This technique is well-suited for adherent cells and provides data comparable to Western blots but with significantly greater throughput.[5][14]

Automated Capillary Western Blot (e.g., Simple Western™)

Automated systems like the Simple Western (Jess or Leo) from Bio-Techne perform every step of the immunoassay inside a capillary tube, from protein separation to immunodetection.[15][16] This technology provides fully quantitative, reproducible data with size-based separation, similar to a traditional Western, but in a fraction of the time and with minimal hands-on effort.[8][16] It is an effective tool for generating quantitative DC₅₀ curves in a high-throughput manner.[16]

Luminescence-Based Reporter Assays (e.g., HiBiT)

The HiBiT protein tagging system is a powerful, luminescence-based method for monitoring protein degradation in real-time.[10][17] Using CRISPR/Cas9, a small 11-amino acid peptide (HiBiT) is knocked into the endogenous locus of the target protein.[10][18] In cells also expressing the complementary LgBiT polypeptide, a bright luminescent signal is produced.[10] PROTAC-mediated degradation of the HiBiT-tagged target results in a loss of luminescence, which can be measured kinetically on a plate reader.[10][18] This antibody-independent method is highly sensitive and allows for the precise quantification of degradation rates, Dₘₐₓ, and DC₅₀.[7][18]

Assay_Comparison

Quantitative Data Comparison

The ultimate goal of these assays is to generate reliable quantitative metrics to compare the potency and efficacy of different PROTACs. The most common parameters are DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum degradation achieved).[4][12] While Western blot can provide this data, plate-based methods often yield more consistent and reproducible results across large datasets.

Studies have shown a strong correlation between the DC₅₀ values obtained from traditional Western blots and those from higher-throughput assays.[6][11] For example, the NanoLuc luciferase method has been shown to reproduce the degradation profiles of pan-Akt proteins as detected by Western blot, while offering a more streamlined workflow.[11][19]

Assay MethodThroughputKey AdvantagesKey LimitationsTypical Use Case
Western Blot LowProvides protein size information; widely accepted "gold standard."[7]Labor-intensive, semi-quantitative, lower reproducibility.[6][7]Orthogonal validation of hits; detailed mechanistic studies.
In-Cell Western Medium to HighPlate-based, quantitative, higher throughput than Western blot.[9][14]Requires high-quality antibodies; best for adherent cells.[5][14]SAR studies; secondary screening of compound libraries.
Capillary Western Medium to HighFully automated, highly quantitative and reproducible, fast.[7][16]Requires specialized instrumentation.Rapid and precise DC₅₀ curve generation; lead optimization.
HiBiT Assay HighReal-time kinetics, highly sensitive, no antibody required.[7][10]Requires CRISPR gene editing to tag the endogenous protein.Primary screening; detailed kinetic analysis of degradation.

Detailed Experimental Protocols for Alternative Assays

In-Cell Western (ICW) Protocol
  • Cell Culture: Seed adherent cells in a 96- or 384-well plate and treat with PROTAC compounds as described for Western blotting.[20]

  • Fixation & Permeabilization: After treatment, remove media and fix cells (e.g., with 3.7% formaldehyde in PBS).[21] Wash and then permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).[21]

  • Blocking: Block non-specific antibody binding by adding a blocking buffer for 1.5 hours at room temperature.[21]

  • Antibody Incubation: Add the primary antibody (diluted 1:50 - 1:500) and incubate for at least 2 hours at room temperature or overnight at 4°C.[21] Wash cells, then add the fluorescently-labeled secondary antibody (e.g., IRDye®) and incubate for 1-2 hours in the dark.[20]

  • Imaging: Wash the plate to remove unbound secondary antibody and allow it to dry. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey™).[21]

  • Analysis: Quantify the fluorescence intensity in each well. Normalize the target signal to a housekeeping protein or total cell stain to determine the extent of protein degradation.

HiBiT Luminescence Assay Protocol for Degradation Kinetics
  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the endogenous gene for the protein of interest in a cell line stably expressing LgBiT.[10]

  • Cell Seeding: Plate the engineered cells (e.g., 2 x 10⁵ cells/mL) in a white, 96-well assay plate and incubate overnight.[18]

  • Assay Setup: Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the wells and incubate for at least 2.5 hours to allow the signal to equilibrate.[18]

  • PROTAC Treatment: Add serial dilutions of the PROTAC compounds to the plate.

  • Kinetic Measurement: Immediately place the plate in a luminometer pre-equilibrated to 37°C and begin collecting kinetic luminescence readings at regular intervals (e.g., every 5 minutes) for the desired duration (e.g., 24 hours).[10]

  • Data Analysis: Normalize the luminescence data to vehicle-treated controls at each time point. Plot the degradation over time and concentration to determine kinetic parameters like degradation rate, DC₅₀, and Dₘₐₓ.[10]

Conclusion

While Western blotting is an indispensable tool for the orthogonal validation of PROTAC-mediated protein degradation, its inherent limitations in throughput and quantitation make it less suitable for the early stages of drug discovery. Modern, plate-based alternatives such as In-Cell Westerns, automated capillary immunoassays, and the HiBiT reporter system offer powerful, scalable, and highly quantitative solutions.[7] These technologies provide faster and more reproducible data, enabling researchers to make more informed decisions and accelerate the design-make-test-analyze cycle of PROTAC development.[8] By understanding the advantages and limitations of each method, researchers can build a robust and efficient screening cascade, leveraging high-throughput assays for initial screening and lead optimization, while reserving traditional Western blotting for the final, definitive validation of lead candidates.

References

The PROTAC Linker Length Dilemma: A Comparative Guide to Bromo-PEG8-Boc and Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene glycol (PEG) linker length influences the efficacy, permeability, and solubility of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Bromo-PEG8-Boc with its shorter counterparts, supported by experimental data and detailed protocols.

In the rapidly evolving field of targeted protein degradation, the design of the linker element in PROTACs is a critical determinant of therapeutic success. The length and composition of the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, profoundly impacts the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule. Among the various linker types, PEG linkers are widely employed due to their ability to enhance solubility and provide conformational flexibility. This guide focuses on the comparative performance of this compound, a long-chain PEG linker, against shorter PEG alternatives, offering insights into the nuanced trade-offs in PROTAC development.

Performance Comparison: this compound vs. Shorter PEG Linkers

The choice of PEG linker length is a balancing act between optimizing ternary complex formation and maintaining favorable drug-like properties. Longer linkers like PEG8 can offer greater flexibility, potentially facilitating a more productive orientation of the target protein and the E3 ligase for ubiquitination.[1] However, this increased length can also lead to a higher molecular weight and polar surface area, which may impede cell permeability.[1]

Conversely, shorter PEG linkers can lead to better cell permeability but may impose conformational constraints that hinder the formation of a stable and efficient ternary complex.[2] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair.

Below is a summary of quantitative data from various studies, illustrating the impact of PEG linker length on key PROTAC performance metrics.

PROTAC SystemLinker LengthDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Solubility (µg/mL)Reference
HaloPROTAC 3 PEG units19 ± 1>95Not ReportedNot Reported[3]
>3 PEG unitsHigher~80Not ReportedNot Reported[3]
ERα-targeting PROTAC 12-atom PEGLess PotentNot ReportedNot ReportedNot Reported[]
16-atom PEGMore PotentNot ReportedNot ReportedNot Reported[]
TBK1-VHL PROTAC <12 atomsInactive0Not ReportedNot Reported[]
>12 atomsActiveSignificantNot ReportedNot Reported[]
BRD4-targeting PROTAC (Illustrative) PEG2150755.250Hypothetical
PEG450903.575Hypothetical
This compound 75 85 1.8 150 Hypothetical

Note: The BRD4-targeting PROTAC data is illustrative, based on established trends, to provide a clearer comparative context.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Synthesis PROTAC Synthesis (Varying PEG Linker Lengths) Characterization Physicochemical Characterization (Solubility, logP) Synthesis->Characterization Cell_Treatment Cell Line Treatment Synthesis->Cell_Treatment Permeability_Assay Permeability Assay (e.g., Caco-2) Cell_Treatment->Permeability_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, NanoBRET) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Permeability_Assay->Data_Analysis Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in PROTAC development. Below are detailed protocols for key assays used to evaluate the performance of PROTACs with varying linker lengths.

Target Protein Degradation Assay: Western Blot Analysis

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

a. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, cancer cell lines expressing the target protein) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (with different PEG linker lengths) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

e. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Cell Permeability Assay: Caco-2 Transwell Assay

This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal Caco-2 cells, providing an in vitro model for intestinal absorption.

a. Caco-2 Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS and non-essential amino acids).

  • Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) in a 24-well plate.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

b. Permeability Experiment (Apical to Basolateral):

  • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the PROTAC solution (at a defined concentration in HBSS) to the apical (upper) chamber.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Collect a sample from the apical chamber at the end of the experiment.

c. Sample Analysis:

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

d. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Solubility Assay

This protocol determines the aqueous solubility of a PROTAC, a crucial parameter for its bioavailability.

a. Sample Preparation:

  • Prepare a stock solution of the PROTAC in DMSO.

  • Add an excess amount of the PROTAC to a buffered aqueous solution (e.g., PBS, pH 7.4) or simulated intestinal fluids (FaSSIF, FeSSIF).

b. Equilibration:

  • Shake the mixture at room temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

c. Separation of Undissolved Compound:

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved compound.

  • Carefully collect the supernatant.

d. Concentration Measurement:

  • Determine the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing it to a standard curve.

Conclusion

The selection of an appropriate linker is a cornerstone of successful PROTAC design. While this compound and other long-chain PEG linkers can offer advantages in terms of solubility and conformational flexibility, they may compromise cell permeability. In contrast, shorter PEG linkers can enhance permeability but may lead to suboptimal ternary complex formation. The experimental data, though varied across different PROTAC systems, consistently underscores the critical importance of optimizing linker length for each specific target and E3 ligase combination. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate and compare the performance of PROTACs with different linker lengths, thereby facilitating the development of more effective and drug-like protein degraders.

References

The Linker's Crucial Role: A Comparative Guide to Bromo-PEG8-Boc and Alkyl Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 13, 2025 – In the rapidly advancing field of targeted protein degradation (TPD), the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. While the warhead and E3 ligase ligand dictate the "what" and "how" of protein degradation, the linker governs the efficiency, selectivity, and overall drug-like properties of the molecule. This guide provides a comprehensive comparison of two commonly employed linker classes: polyethylene glycol (PEG)-based linkers, specifically Bromo-PEG8-Boc, and traditional alkyl linkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their PROTAC design and development strategies.

Executive Summary

The selection between a PEG-based linker like this compound and a simple alkyl chain is not a matter of universal superiority but rather a nuanced, context-dependent decision.[1] PEG linkers, with their inherent hydrophilicity, can enhance the solubility and potentially improve the pharmacokinetic profile of a PROTAC.[2] Conversely, the more lipophilic nature of alkyl linkers may, in some instances, lead to better cell permeability and more potent degradation.[1] The optimal choice is intrinsically tied to the specific protein of interest (POI), the recruited E3 ligase, and the overall physicochemical properties of the resulting PROTAC molecule. This guide will delve into the available experimental data, provide detailed methodologies for comparative evaluation, and offer visual representations of the underlying biological and experimental processes.

The PROTAC Signaling Pathway: A Visual Overview

The efficacy of a PROTAC hinges on its ability to orchestrate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex E1, E2 enzymes Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance: A Data-Driven Perspective

It is crucial to note that the data presented below is collated from different studies targeting various proteins and utilizing different E3 ligases and cell lines. Therefore, direct cross-comparison should be approached with caution. The data serves to highlight the context-dependent nature of linker performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 VHLAlkyl/Ether< 12No degradation-[3]
TBK1 VHLAlkyl/Ether21396[3]
BRD4 CRBNPEG1-2 PEG units> 5000-[3]
BRD4 CRBNPEG4-5 PEG units< 500-[3]
CRBN VHLAlkyl9Concentration-dependent decrease-[1]
CRBN VHLPEG3 PEG unitsWeak degradation-[1]

Key Observations:

  • Linker Length is Paramount: For certain targets like TBK1, a minimum linker length is essential to observe any degradation, with a clear optimal length for achieving maximal potency.[3]

  • Composition Matters: A study on CRBN degradation demonstrated that a nine-atom alkyl linker was effective, whereas a longer, three-unit PEG linker led to only weak activity. This suggests that for some target-E3 ligase pairs, the increased hydrophilicity or flexibility of a PEG linker may not be conducive to the formation of a stable and productive ternary complex.[1]

  • Optimal Length is Target-Dependent: The ideal linker length varies significantly depending on the specific target protein and E3 ligase pair.[3]

Physicochemical Properties: this compound vs. Alkyl Linkers

The choice of linker significantly influences the drug-like properties of a PROTAC. The following table provides a qualitative comparison of the expected impact of this compound and alkyl linkers on key physicochemical parameters.

PropertyThis compound LinkerAlkyl LinkerRationale
Solubility Generally HigherGenerally LowerThe ether oxygens in the PEG chain increase hydrophilicity.[2]
Cell Permeability Variable; can be enhanced by conformational foldingGenerally HigherAlkyl chains are more lipophilic, which can favor passive diffusion across cell membranes.[1]
Metabolic Stability Potentially lower (susceptible to oxidation)Generally HigherLinear alkyl chains can be more resistant to oxidative metabolism.[4]
Flexibility HighHighBoth linker types offer significant conformational flexibility.
Synthetic Accessibility Readily availableReadily availableBoth linker types are synthetically tractable.[1]

Experimental Protocols for Comparative Evaluation

To rigorously compare the performance of PROTACs with different linkers, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.

Experimental Workflow for Linker Comparison

The following diagram illustrates a typical workflow for the systematic evaluation and comparison of different PROTAC linkers.

Experimental_Workflow Experimental Workflow for Comparing PROTAC Linker Efficiency cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Synthesis_PEG Synthesize PROTAC with this compound Binding_Assay Binding Affinity Assay (SPR or ITC) Synthesis_PEG->Binding_Assay Synthesis_Alkyl Synthesize PROTAC with Alkyl Linker Synthesis_Alkyl->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET or FP) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot or HiBiT) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay (Caco-2 or PAMPA) Degradation_Assay->Permeability_Assay PK_PD_Assay Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Permeability_Assay->PK_PD_Assay Metabolic_Stability Metabolic Stability Assay PK_PD_Assay->Metabolic_Stability Off_Target_Analysis Off-Target Analysis Metabolic_Stability->Off_Target_Analysis

References

A Comparative Guide to Measuring DC50 and Dmax for Bromo-PEG8-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, accurately quantifying the efficacy of novel PROTACs (Proteolysis-Targeting Chimeras) is paramount. For researchers developing molecules like a Bromo-PEG8-Boc PROTAC, two key parameters define its potency and maximal effect: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[1][2] This guide provides a comparative overview of common methods to determine these values, complete with detailed experimental protocols and data presentation formats.

The fundamental principle behind measuring PROTAC efficacy involves treating cultured cells with varying concentrations of the PROTAC, followed by quantification of the remaining target protein.[1] The choice of method depends on factors such as required throughput, sensitivity, available equipment, and the specific questions being addressed.

Core Methodologies for Quantifying Protein Degradation

The most established methods for assessing PROTAC-mediated degradation include traditional Western Blotting, higher-throughput immunoassays like the In-Cell Western (ICW), and sensitive reporter-based assays. Mass spectrometry-based proteomics offers a comprehensive, unbiased alternative for in-depth studies.[3][4][5]

  • Western Blotting: Considered the gold-standard, this technique provides qualitative and semi-quantitative data on protein levels, along with information on protein size.[3] It is crucial for validating data from higher-throughput methods.

  • In-Cell Western (ICW) / In-Cell ELISA: These are plate-based immunofluorescence assays that offer a significant increase in throughput compared to traditional Westerns.[6][7] They are well-suited for screening multiple PROTACs or concentration ranges simultaneously.

  • Reporter Gene Assays (e.g., NanoLuc®, HiBiT): These highly sensitive, luminescence-based methods are ideal for early-stage screening and kinetic analysis of protein degradation.[3][8] They typically require genetic modification of the target cells.

Comparison of Key Methods

The selection of an appropriate assay is critical for efficient and accurate characterization of a PROTAC. Below is a summary comparing the primary methodologies.

FeatureWestern BlotIn-Cell Western (ICW)Reporter Gene Assay (e.g., HiBiT)
Throughput LowMedium to HighHigh
Principle SDS-PAGE, antibody detectionIn-cell immunofluorescenceLuminescence from tagged protein
Data Output Band intensity (semi-quantitative)Fluorescence intensityLuminescence signal
Sensitivity ModerateModerate to HighVery High
Cell Lysis RequiredNot Required (Fix & Permeabilize)Required (Lytic Assay)
Key Advantage Provides protein size confirmationPlate-based, faster workflowReal-time kinetics, high sensitivity
Key Limitation Labor-intensive, low throughputRequires high-quality antibodiesRequires cell line engineering

Experimental Protocols

Here we provide detailed protocols for two common methods: the conventional Western Blot and the higher-throughput In-Cell Western.

Protocol 1: Western Blot for DC50 and Dmax Determination

This protocol outlines the steps to generate a dose-response curve and determine the DC50 and Dmax values for a this compound PROTAC.

1. Cell Culture and Treatment:

  • Seeding: Plate an appropriate cell line (e.g., HEK293, HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[9] Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in fresh culture medium. A typical concentration range would be logarithmic dilutions from 1 nM to 10,000 nM.[9]

  • Controls: Include a vehicle control (e.g., 0.1% DMSO) which serves as the baseline for 0% degradation.[9]

  • Incubation: Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10] Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]

  • Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[9]

3. SDS-PAGE and Immunoblotting:

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9]

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[10]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9] Incubate with a primary antibody against the target protein overnight at 4°C. Follow this with incubation using an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[10]

4. Data Analysis:

  • Densitometry: Quantify the band intensities for the target protein and the loading control using software like ImageJ.[9]

  • Normalization: Normalize the intensity of the target protein band to its corresponding loading control band.

  • Calculation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%). The percent degradation is 100% minus the percent remaining.

  • Curve Fitting: Plot the percent degradation against the log of the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) in software like GraphPad Prism to calculate the DC50 and Dmax values.[10]

Protocol 2: In-Cell Western (ICW) for Higher-Throughput Analysis

This plate-based method is suitable for more rapid screening and optimization.[7]

1. Cell Culture and Treatment:

  • Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

  • Treatment: Treat cells with serial dilutions of the this compound PROTAC and a vehicle control, as described in the Western Blot protocol.

2. Fixing, Permeabilization, and Blocking:

  • Fixing: After incubation, remove the medium and add 150 µL/well of 3.7% formaldehyde in PBS. Incubate for 20 minutes at room temperature.[11]

  • Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100 four times for 5 minutes each.[11]

  • Blocking: Add 150 µL/well of a blocking buffer (e.g., Intercept® Blocking Buffer or 5% BSA in PBS) and incubate for 1.5 hours at room temperature.[11]

3. Antibody Incubation:

  • Primary Antibodies: Add 50 µL/well of primary antibody solution containing both the antibody for the target protein and an antibody for a normalization protein (e.g., Tubulin, GAPDH). Incubate for 2 hours at room temperature or overnight at 4°C.

  • Secondary Antibodies: Wash the wells with PBS + 0.1% Tween-20. Add 50 µL/well of the appropriate species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD). Incubate for 1 hour at room temperature, protected from light.[11]

4. Imaging and Data Analysis:

  • Scanning: After final washes, scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

  • Quantification: The imager software will quantify the fluorescence intensity in each channel for each well.

  • Normalization: Normalize the signal from the target protein antibody to the signal from the normalization protein antibody for each well.

  • Calculation and Curve Fitting: Calculate the percent degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax, as described in the Western Blot protocol.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz can clearly illustrate complex processes.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation DC50_Workflow cluster_methods Quantification Method start Start seed Seed Cells in Multi-well Plates start->seed treat Treat with PROTAC Serial Dilutions seed->treat incubate Incubate (e.g., 24h) treat->incubate wb_lysis Cell Lysis & Protein Quant incubate->wb_lysis  Western Blot icw_fix Fix, Permeabilize & Block Cells incubate->icw_fix  ICW wb_sds Western Blot (Target + Loading Control) wb_lysis->wb_sds analysis Image & Quantify (Densitometry / Fluorescence) wb_sds->analysis icw_ab Antibody Incubation (Target + Normalization) icw_fix->icw_ab icw_ab->analysis calc Normalize Data & Calculate % Degradation analysis->calc plot Plot Dose-Response Curve & Calculate DC50 / Dmax calc->plot end End plot->end

References

A Researcher's Guide to Orthogonal Methods for Validating On-Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key orthogonal methods for validating the on-target efficacy of protein degraders like Proteolysis Targeting Chimeras (PROTACs). This guide outlines experimental data, detailed protocols, and a clear comparison of the advantages and limitations of each technique to aid in the robust validation of targeted protein degradation.

The advent of targeted protein degradation (TPD) as a therapeutic modality has created a critical need for rigorous and multifaceted validation strategies. Relying on a single method to confirm the degradation of a protein of interest (POI) is often insufficient. Orthogonal methods, which employ different underlying principles to measure the same biological event, are essential for generating high-confidence data and ensuring that the observed protein loss is a direct result of the intended mechanism of action.

This guide will delve into five widely used orthogonal methods for validating on-target protein degradation:

  • Western Blotting: A traditional, antibody-based technique for semi-quantitative analysis of protein levels.

  • Mass Spectrometry: A powerful, unbiased method for proteome-wide quantification of protein abundance.

  • HiBiT Assay: A sensitive, luminescence-based reporter system for quantifying protein levels in real-time.

  • Cellular Thermal Shift Assay (CETSA): A method to assess target engagement by measuring changes in protein thermal stability upon ligand binding.

  • NanoBRET™ Assay: A proximity-based assay to monitor the formation of the ternary complex between the target protein, PROTAC, and E3 ligase in live cells.

Mechanism of Action of a PROTAC

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Polyubiquitination Poly-ubiquitination of POI Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Western_Blot_Workflow Start Cell_Culture 1. Cell Culture & PROTAC Treatment Start->Cell_Culture Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis End Analysis->End MS_Workflow Start Cell_Culture 1. Cell Culture & PROTAC Treatment Start->Cell_Culture Protein_Extraction 2. Protein Extraction & Digestion Cell_Culture->Protein_Extraction TMT_Labeling 3. TMT Labeling & Sample Pooling Protein_Extraction->TMT_Labeling Fractionation 4. Peptide Fractionation TMT_Labeling->Fractionation LC_MS 5. LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis 6. Data Analysis (Protein Quantification) LC_MS->Data_Analysis End Data_Analysis->End HiBiT_Workflow Start Cell_Line_Gen 1. Generate HiBiT-tagged Cell Line (CRISPR) Start->Cell_Line_Gen Cell_Plating 2. Plate Cells & Treat with PROTAC Cell_Line_Gen->Cell_Plating Lysis_Detection 3. Add LgBiT Protein & Substrate Cell_Plating->Lysis_Detection Measurement 4. Measure Luminescence Lysis_Detection->Measurement Data_Analysis 5. Data Analysis (DC50 & Dmax) Measurement->Data_Analysis End Data_Analysis->End CETSA_Workflow Start Cell_Treatment 1. Treat Cells with PROTAC or Vehicle Start->Cell_Treatment Heat_Shock 2. Apply Heat Gradient Cell_Treatment->Heat_Shock Cell_Lysis 3. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 4. Centrifugation to Separate Aggregates Cell_Lysis->Centrifugation Supernatant_Collection 5. Collect Soluble Protein Fraction Centrifugation->Supernatant_Collection Detection 6. Detect Soluble Protein (e.g., Western Blot) Supernatant_Collection->Detection Data_Analysis 7. Data Analysis (Thermal Shift) Detection->Data_Analysis End Data_Analysis->End NanoBRET_Workflow Start Transfection 1. Co-transfect Cells with NanoLuc-POI & HaloTag-E3 Start->Transfection Cell_Plating 2. Plate Cells & Add HaloTag Ligand Transfection->Cell_Plating PROTAC_Treatment 3. Treat with PROTAC Cell_Plating->PROTAC_Treatment Substrate_Addition 4. Add NanoLuc Substrate PROTAC_Treatment->Substrate_Addition Measurement 5. Measure Donor & Acceptor Emissions Substrate_Addition->Measurement Data_Analysis 6. Calculate BRET Ratio & Determine EC50 Measurement->Data_Analysis End Data_Analysis->End

A Comparative Guide to Quantifying PROTAC-Mediated Protein Degradation: HTRF Assay vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cell altogether. A critical step in the development of effective PROTACs is the accurate quantification of target protein degradation. This guide provides a comprehensive comparison of the Homogeneous Time-Resolved Fluorescence (HTRF) assay with other common methods for measuring the efficacy of PROTACs, using a hypothetical Bromo-PEG8-Boc PROTAC as a representative example.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The this compound component of our example PROTAC serves as a linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the cell's proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3->PROTAC E3->POI Ubiquitination E2 E2 E2->E3 transfers Ub Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC Mechanism of Action.

Quantitative Assessment of Protein Degradation: A Comparative Overview

Several assays are available to quantify the degradation of a target protein induced by a PROTAC. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the availability of specific reagents. Here, we compare the HTRF assay with other commonly used methods.

AssayPrincipleThroughputAdvantagesDisadvantages
HTRF Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between two antibodies targeting the protein of interest.[3][4]HighHomogeneous (no-wash), highly sensitive, good for automation, can be used for cell lysates and in-cell detection.[3][4]Requires specific antibody pairs, potential for compound interference with fluorescence.
Western Blot Size-based separation of proteins followed by antibody-based detection.[5]Low"Gold standard" for specificity, provides information on protein size.[5]Time-consuming, semi-quantitative, requires larger sample amounts, lower throughput.[6]
Capillary Western Blot (e.g., Jess) Automated, capillary-based version of the Western Blot.[6]MediumHigher throughput and more quantitative than traditional Western Blot, requires smaller sample volumes.[6]Requires specialized instrumentation, can be costly.
HiBiT Lytic Assay Bioluminescence-based detection of a small peptide tag (HiBiT) knocked into the endogenous protein.[5]HighHighly sensitive and quantitative, wide dynamic range, suitable for high-throughput screening.[5]Requires genetic modification of the target cell line.
AlphaLISA Bead-based immunoassay where binding of antibody-coated beads brings them into proximity, generating a chemiluminescent signal.[7]HighHomogeneous (no-wash), highly sensitive, robust.[7]Can be sensitive to matrix effects, requires specific antibody pairs.
Mass Spectrometry (Proteomics) Unbiased, global quantification of thousands of proteins in a sample.[8]LowProvides a global view of proteome changes, can identify off-target effects.[8]Technically demanding, expensive, complex data analysis.

Performance Comparison: HTRF vs. Western Blot for a Hypothetical BRD4 PROTAC

To illustrate the comparative performance, let's consider hypothetical data for a this compound PROTAC targeting the BRD4 protein. The key parameters for evaluating PROTAC efficacy are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[9][10]

ParameterHTRF AssayWestern Blot
DC50 15 nM20 nM
Dmax 95%90%
Time to Result 4 hours24-48 hours
Sample Volume 10 µL50 µL
Throughput High (384-well plate)Low (10-15 samples/gel)

Note: This is representative data and actual results may vary depending on the specific PROTAC, target protein, and experimental conditions.

Experimental Protocols

HTRF Assay for Protein Degradation

This protocol outlines the general steps for a sandwich immunoassay using HTRF to quantify the degradation of a target protein in cell lysate.

HTRF_Workflow cluster_prep Sample Preparation cluster_assay HTRF Assay cluster_readout Data Acquisition A 1. Seed and treat cells with This compound PROTAC B 2. Lyse cells to release proteins A->B C 3. Add cell lysate to microplate B->C D 4. Add HTRF antibody mix: - Eu3+-cryptate donor Ab - d2 acceptor Ab C->D E 5. Incubate to allow antibody binding D->E F 6. Read plate on HTRF-compatible reader E->F G 7. Calculate HTRF ratio and determine protein degradation (%) F->G

HTRF Assay Workflow.

Materials:

  • Cells expressing the target protein

  • This compound PROTAC

  • Cell lysis buffer

  • HTRF detection buffer

  • HTRF antibody pair targeting the protein of interest (one labeled with a donor fluorophore like Europium cryptate, and the other with an acceptor fluorophore like d2)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a microplate and allow them to adhere. Treat the cells with a serial dilution of the this compound PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Assay Plate Preparation: Transfer the cell lysates to a low-volume white microplate suitable for HTRF detection.

  • Antibody Addition: Prepare the HTRF antibody solution by diluting the donor and acceptor antibodies in the detection buffer. Add the antibody solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 1-4 hours) to allow for the formation of the antibody-protein sandwich complex.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. The percentage of protein degradation is determined by comparing the HTRF ratio of the PROTAC-treated samples to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western Blot for Protein Degradation

Materials:

  • Cells expressing the target protein

  • This compound PROTAC

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Treat cells with the this compound PROTAC as described for the HTRF assay.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • SDS-PAGE: Normalize the protein concentration for all samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control antibody. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion

The HTRF assay offers a powerful, high-throughput alternative to traditional methods like Western blotting for quantifying PROTAC-mediated protein degradation.[3] Its homogeneous format, sensitivity, and amenability to automation make it particularly well-suited for the screening and characterization of large numbers of PROTAC candidates in a drug discovery setting.[3][4] While Western blotting remains a valuable tool for confirming specificity and providing orthogonal validation, the efficiency and quantitative nature of the HTRF assay can significantly accelerate the development of novel protein-degrading therapeutics. For a comprehensive understanding of a PROTAC's activity, a multi-assay approach, potentially including proteomics for an unbiased view of off-target effects, is often the most robust strategy.

References

Comparative analysis of PROTAC efficiency with different linker lengths

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how linker length dictates the efficacy of Proteolysis Targeting Chimeras (PROTACs), providing researchers with data-driven insights for rational drug design.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] While initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, profoundly influencing its ability to induce the degradation of the target protein.[1][2] This guide provides a comparative analysis of PROTAC efficiency with different linker lengths, supported by experimental data and detailed methodologies, to aid researchers in the design and optimization of these novel therapeutics.

The length and composition of the linker play a pivotal role in the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is crucial for inducing the necessary proximity and orientation between the E3 ligase and the target protein to facilitate the transfer of ubiquitin, marking the target for proteasomal degradation.[][4] If the linker is too short, steric hindrance can prevent the formation of a stable ternary complex.[5] Conversely, a linker that is too long may not effectively bring the two proteins together, leading to inefficient ubiquitination.[][4]

Quantitative Analysis of Linker Length on PROTAC Efficiency

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies, illustrating the impact of linker length on the performance of PROTACs targeting different proteins.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG9>1000<20[6]
ERαVHLPEG12~500~60[6]
ERα VHL PEG 16 ~100 >80 [6]
ERαVHLPEG19~500~60[6]
ERαVHLPEG21>1000<20[6]

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation. This table summarizes data on ERα-targeting PROTACs, highlighting that a 16-atom PEG linker provided the optimal length for efficient degradation.[6]

Target ProteinE3 Ligase LigandLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BTKCRBNPEG2>100~40[7]
BTKCRBNPEG3~50~70[7]
BTK CRBN PEG 4 <10 >90 [7]
BTKCRBNPEG5<10>90[7]

Table 2: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation. This table illustrates that for BTK degradation, longer PEG linkers (4 and 5 units) were more potent.[7]

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether7No degradationN/A[7]
TBK1VHLAlkyl/Ether12Submicromolar>80[7]
TBK1 VHL Alkyl/Ether 21 3 96 [7]
TBK1VHLAlkyl/Ether2929276[7]

Table 3: Effect of Alkyl/Ether Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation. This table demonstrates that a minimum linker length of 12 atoms was required to observe TBK1 degradation, with a 21-atom linker showing the highest potency.[7]

The "Hook Effect": A Consequence of Suboptimal Linker Design

A phenomenon known as the "hook effect" is often observed with PROTACs, where the degradation efficiency decreases at higher concentrations.[4][8] This paradoxical effect is attributed to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex.[8] The length and flexibility of the linker can significantly influence the stability of these non-productive binary complexes and thus the magnitude of the hook effect.[8] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary complexes.[4]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the intricate processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC TernaryComplex Target-PROTAC-E3 Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Synthesize Synthesize PROTAC Library (Varying Linker Lengths) CellBasedAssays Cell-Based Degradation Assays (e.g., Western Blot, In-Cell ELISA) Synthesize->CellBasedAssays BiophysicalAssays Ternary Complex Formation Assays (e.g., SPR, ITC) Synthesize->BiophysicalAssays Quantify Determine DC50 and Dmax CellBasedAssays->Quantify Correlate Correlate Linker Length with Degradation & Complex Stability BiophysicalAssays->Correlate Quantify->Correlate Select Select Optimal Linker Correlate->Select

Caption: Workflow for optimizing PROTAC linker length.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs with varying linker lengths.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[4][9]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Visualization and Data Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation, providing insights into the stability of these complexes.[4][8]

  • Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (association and dissociation rates) of the binary PROTAC-E3 ligase interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized chip surface. The resulting sensorgram will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Analyze the kinetic data to determine the binding affinities (KD) for both binary and ternary complexes. Calculate the cooperativity factor (alpha), which indicates the extent to which the binding of one protein enhances the binding of the other.

Cell Viability Assay (e.g., MTS/MTT Assay)

This assay assesses the cytotoxic effects of the PROTACs on the cells.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50).

Conclusion

The linker is a critical component of a PROTAC molecule, and its length is a key parameter that must be optimized to achieve potent and selective protein degradation. As demonstrated by the compiled data, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A systematic approach involving the synthesis and evaluation of a library of PROTACs with varying linker lengths, coupled with biophysical and cellular assays, is essential for identifying the most effective degrader. The insights and methodologies presented in this guide provide a framework for researchers to rationally design and develop next-generation PROTACs with improved therapeutic potential.

References

Visualizing Protein Degradation: A Comparative Guide to Fluorescence Microscopy Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation of proteins is a fundamental cellular process crucial for maintaining cellular homeostasis and regulating a myriad of biological functions. Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the visualization and quantification of this process a critical aspect of modern biological research and drug development. Fluorescence microscopy offers a powerful suite of tools to observe and measure protein degradation in real-time and with high spatial resolution. This guide provides an objective comparison of key fluorescence microscopy techniques used to visualize protein degradation, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research questions.

Key Protein Degradation Pathways

Two major pathways govern the majority of intracellular protein degradation: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for the degradation of most short-lived and misfolded proteins in the cytosol and nucleus. In this pathway, proteins are targeted for degradation by covalent attachment of a polyubiquitin chain. This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by a large multi-protein complex called the 26S proteasome.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub E3 E3 (Ubiquitin ligase) E2->E3 Ub PolyUbTarget Polyubiquitinated Target Protein E3->PolyUbTarget Polyubiquitination Ub Ubiquitin Ub->E1 ATP TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbTarget->Proteasome Peptides Peptides Proteasome->Peptides Degradation RecycledUb Recycled Ubiquitin Proteasome->RecycledUb

Figure 1. The Ubiquitin-Proteasome Pathway.
The Autophagy-Lysosome Pathway

Autophagy is a catabolic process that involves the degradation of bulk cytoplasmic components, including long-lived proteins, protein aggregates, and organelles, within lysosomes. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs the cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.

Autophagy_Pathway cluster_autophagosome_formation Autophagosome Formation cluster_lysosomal_degradation Lysosomal Degradation Initiation Initiation (ULK1 complex) Nucleation Nucleation (PI3K complex) Initiation->Nucleation Elongation Elongation (ATG proteins) Nucleation->Elongation Autophagosome Autophagosome Elongation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Cargo Cytoplasmic Cargo Cargo->Elongation Lysosome Lysosome Lysosome->Autolysosome Fusion DegradedProducts Degraded Products (amino acids, etc.) Autolysosome->DegradedProducts Degradation

Figure 2. The Autophagy-Lysosome Pathway.

Comparison of Fluorescence Microscopy Techniques

Several fluorescence microscopy-based methods have been developed to visualize and quantify protein degradation. The choice of technique depends on the specific protein of interest, the degradation pathway being studied, and the desired level of quantitative detail.

TechniquePrincipleKey AdvantagesKey Limitations
Fluorescent Protein Fusions Fusion of a protein of interest (POI) to a fluorescent protein (FP) like GFP. Degradation is monitored by the loss of fluorescence.- Live-cell imaging- High spatial resolution- Can be used for single-cell analysis- FP tag may alter protein stability or function- Photobleaching of the FP- Maturation time of the FP can be a factor[1][2]
Tandem Fluorescent-Tagged LC3 LC3 is tagged with a pH-sensitive FP (e.g., GFP) and a pH-stable FP (e.g., mCherry). Autophagosomes appear yellow, while autolysosomes appear red due to quenching of the pH-sensitive FP.- Specific for monitoring autophagic flux- Allows for ratiometric analysis, reducing variability- Live-cell imaging- Overexpression of tagged LC3 can affect autophagy- Potential for incomplete quenching of the pH-sensitive FP[3]
Immunofluorescence (In-Cell Western) Fixed cells are stained with a primary antibody against the POI, followed by a fluorescently labeled secondary antibody.- High throughput (96/384-well plates)- Good for screening compounds (e.g., PROTACs)- High precision and reduced variability compared to Western blot[4]- Fixed cells, no live-cell imaging- Requires high-quality, specific antibodies- Potential for artifacts from fixation and permeabilization
Protein-Tag Systems (SNAP/HaloTag) A small protein tag on the POI is covalently labeled with a fluorescent substrate. Pulse-chase experiments can measure protein half-life.- High specificity of labeling- Bright and photostable organic dyes can be used- Allows for pulse-chase analysis in live cells- Requires genetic modification to introduce the tag- Substrate delivery and washout can be challenging- HaloTag can be significantly brighter than SNAP-tag with certain dyes[5]
Activity-Based Probes (Proteasome) Fluorescently labeled small molecules that covalently bind to the active sites of the proteasome.- Directly measures enzyme activity, not just protein levels- High sensitivity and specificity- Can be used in live cells and cell lysates[4][6][7]- Irreversible binding can inhibit the enzyme- Cell permeability of probes can vary- Potential for off-target labeling

Experimental Protocols and Workflows

Tandem Fluorescent-Tagged LC3 Assay for Autophagic Flux

This method is widely used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.

  • Cell Culture and Transfection:

    • Culture cells in a glass-bottom dish suitable for fluorescence microscopy.

    • Transfect cells with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3) using a suitable transfection reagent.

    • Allow cells to express the protein for 24-48 hours.

  • Induction of Autophagy:

    • To induce autophagy, replace the normal growth medium with a starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or treat with a known autophagy-inducing compound (e.g., rapamycin).

    • Incubate for the desired time period (e.g., 2-8 hours). Include a negative control of cells in complete medium.

  • Image Acquisition:

    • Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets for both GFP (e.g., excitation ~488 nm, emission ~510 nm) and mCherry (e.g., excitation ~587 nm, emission ~610 nm).

    • Acquire images from multiple fields of view for each condition.

  • Image Analysis:

    • Identify and count the number of yellow (GFP-positive and mCherry-positive) puncta, representing autophagosomes, and red (mCherry-positive only) puncta, representing autolysosomes, per cell.

    • An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

Tandem_LC3_Workflow Start Start Transfect Transfect cells with mCherry-GFP-LC3 plasmid Start->Transfect Induce Induce autophagy (e.g., starvation) Transfect->Induce Image Acquire fluorescence images (GFP and mCherry channels) Induce->Image Analyze Analyze images: Count yellow and red puncta Image->Analyze End End Analyze->End

Figure 3. Experimental workflow for the tandem fluorescent-tagged LC3 assay.
In-Cell Western Assay for Quantifying Protein Levels

This high-throughput immunofluorescence method is ideal for screening the effects of compounds, such as PROTACs, on protein degradation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Treat cells with the compounds of interest at various concentrations and for different durations.

  • Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells with PBS containing 0.1% Tween-20 (PBS-T).

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour at room temperature.

    • Incubate with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C.

    • Wash the cells extensively with PBS-T.

    • Incubate with a near-infrared fluorescently labeled secondary antibody and a cell normalization stain (e.g., a DNA stain) for 1 hour at room temperature, protected from light.

  • Image Acquisition and Analysis:

    • Wash the cells with PBS-T and then with PBS.

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity for the target protein and normalize it to the cell stain intensity.

In_Cell_Western_Workflow Start Start Seed Seed and treat cells in a multi-well plate Start->Seed FixPerm Fix and permeabilize cells Seed->FixPerm BlockAb Block and incubate with primary & secondary antibodies FixPerm->BlockAb Scan Scan plate with a near-infrared imager BlockAb->Scan Analyze Quantify and normalize fluorescence intensity Scan->Analyze End End Analyze->End

Figure 4. Experimental workflow for the In-Cell Western assay.
SNAP-tag Pulse-Chase for Measuring Protein Half-Life

This technique allows for the specific labeling of a protein of interest at a particular time point, enabling the tracking of its degradation over time in living cells.

  • Cell Culture and Transfection:

    • Culture cells expressing the SNAP-tag fusion protein in a suitable imaging dish.

  • Pulse Labeling:

    • Incubate the cells with a cell-permeable, fluorescent SNAP-tag substrate (e.g., TMR-Star) at a low concentration (e.g., 100-500 nM) in complete medium for 30 minutes at 37°C. This is the "pulse" step, which labels the existing population of the protein.

  • Wash and Chase:

    • Remove the labeling medium and wash the cells several times with pre-warmed complete medium to remove any unbound substrate.

    • Incubate the cells in fresh, pre-warmed medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). This is the "chase" period, during which the labeled protein will be degraded.

  • Image Acquisition and Analysis:

    • At each time point, acquire fluorescence images of the cells.

    • Quantify the mean fluorescence intensity per cell at each time point.

    • Plot the fluorescence intensity over time and fit the data to an exponential decay curve to determine the protein's half-life.

Figure 5. Experimental workflow for a SNAP-tag pulse-chase experiment.
Activity-Based Probes for Visualizing Proteasome Activity

These probes provide a direct readout of proteasome activity in live cells or cell lysates.

  • Cell Culture and Treatment:

    • Culture cells in an imaging dish.

    • If investigating the effect of an inhibitor, pre-treat the cells with the inhibitor for the desired time.

  • Probe Labeling:

    • Incubate the cells with a cell-permeable, fluorescently labeled activity-based probe for the proteasome (e.g., a BODIPY-conjugated probe) at a suitable concentration (e.g., 100-500 nM) for 1-2 hours at 37°C.

  • Image Acquisition:

    • Wash the cells with PBS to remove excess probe.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the fluorophore on the probe.

  • Analysis:

    • Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus and cytoplasm) to assess the localization and level of proteasome activity.

    • Compare the fluorescence intensity between control and treated cells to determine the effect of the treatment on proteasome activity.

ABP_Workflow Start Start Treat Treat cells with inhibitor (optional) Start->Treat Label Label cells with fluorescent activity-based probe Treat->Label Wash Wash to remove excess probe Label->Wash Image Acquire fluorescence images Wash->Image Analyze Quantify fluorescence intensity to assess proteasome activity Image->Analyze End End Analyze->End

Figure 6. Experimental workflow for using proteasome activity-based probes.

Conclusion

Fluorescence microscopy provides a versatile and powerful toolkit for the visualization and quantification of protein degradation. The choice of the optimal technique depends on the specific biological question, the protein of interest, and the experimental system. Fluorescent protein fusions and protein-tag systems are well-suited for live-cell imaging and tracking the fate of specific proteins. The tandem fluorescent-tagged LC3 assay is a specialized and robust method for monitoring autophagic flux. The In-Cell Western assay offers a high-throughput solution for screening compounds that modulate protein levels. Finally, activity-based probes provide a unique advantage by directly measuring the activity of key enzymes in the degradation machinery. By carefully considering the strengths and limitations of each approach, researchers can select the most appropriate method to gain valuable insights into the complex and dynamic process of protein degradation.

References

A Comparative Guide to In-Cell Click Chemistry for PROTAC Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of Proteolysis-Targeting Chimeras (PROTACs) within the cellular environment is a critical step in their development as therapeutic agents. In-cell click chemistry has emerged as a powerful strategy to overcome challenges associated with the delivery of large, pre-assembled PROTAC molecules. This guide provides a comprehensive comparison of in-cell click chemistry-based approaches for PROTAC validation against traditional methods, supported by experimental data and detailed protocols for key validation assays.

In-Cell Click Chemistry vs. Traditional PROTAC Validation: A Comparative Overview

Traditionally, PROTACs are synthesized and purified in vitro before being introduced to cells for validation studies. While straightforward, this approach can be hampered by the poor membrane permeability of these large molecules. In-cell click chemistry, particularly the "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs) strategy, offers an elegant solution by assembling the active PROTAC molecule intracellularly from smaller, more cell-permeable precursors.[1][2] This approach leverages bioorthogonal click reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to ligate a target protein-binding moiety and an E3 ligase-recruiting ligand within the cell.[3][]

Key Performance Metrics: A Quantitative Comparison

The efficacy of PROTACs is typically assessed by their ability to induce the degradation of a target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize available quantitative data comparing in-cell click chemistry approaches with traditional pre-synthesized PROTACs.

PROTAC StrategyTarget ProteinCell LineDC50DmaxReference
In-Cell Click (CLIPTAC) BRD4HeLa~1 µM (degradation observed)>90% at 3 µM[3]
Pre-synthesized CLIPTAC BRD4HeLaNo degradation observedN/A[5]
Click-Synthesized PROTAC (B1-10J) ERK1/2A375300-400 nM>80%[6]
Click-Synthesized PROTAC (GP262) PI3KγMDA-MB-23142.23 nM88.6%[7]
Click-Synthesized PROTAC (GP262) mTORMDA-MB-23145.4 nM74.9%[7]

Table 1: Comparison of degradation efficiency between in-cell assembled and pre-synthesized PROTACs.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 (VH032-based) VHLBRD4HeLa~15>90%[8]
dBET1 (CRBN-based) CRBNBRD4HeLa~50>90%[8]
MZ1 (VH032-based) BRD2HeLa~25>80%[8]
dBET1 (CRBN-based) BRD2HeLa~100>80%[8]
MZ1 (VH032-based) BRD3HeLa~75>70%[8]
dBET1 (CRBN-based) BRD3HeLa~200>70%[8]

Table 2: Comparative degradation potency of pre-synthesized PROTACs recruiting different E3 ligases.

Visualizing the PROTAC Validation Workflow

The validation of a PROTAC, whether assembled in-cell or pre-synthesized, follows a logical workflow to confirm its mechanism of action and efficacy.

PROTAC_Validation_Workflow cluster_synthesis PROTAC Assembly Pre-synthesized PROTAC Pre-synthesized PROTAC Cell Treatment Cell Treatment Pre-synthesized PROTAC->Cell Treatment In-cell Click (CLIPTAC) In-cell Click (CLIPTAC) In-cell Click (CLIPTAC)->Cell Treatment Target Engagement Target Engagement Cell Treatment->Target Engagement 1. Does it bind the target? Ternary Complex Formation Ternary Complex Formation Target Engagement->Ternary Complex Formation 2. Does it form the complex? Target Ubiquitination Target Ubiquitination Ternary Complex Formation->Target Ubiquitination 3. Is the target ubiquitinated? Proteasomal Degradation Proteasomal Degradation Target Ubiquitination->Proteasomal Degradation 4. Is the target degraded? Functional Readout Functional Readout Proteasomal Degradation->Functional Readout 5. What is the cellular effect?

A typical workflow for validating PROTAC activity in cells.

The PROTAC Signaling Pathway: A Visual Guide

The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway PROTAC PROTAC PROTAC->PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

PROTAC-mediated degradation of a target protein.

Experimental Protocols for Key Validation Assays

Accurate and reproducible experimental data are paramount for validating PROTAC efficacy. Below are detailed protocols for essential in-cell assays.

Western Blot for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

Materials:

  • 6-well or 12-well cell culture plates

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Plating: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for a loading control.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

HiBiT Assay for Protein Degradation Kinetics

The HiBiT assay provides a quantitative and kinetic measurement of protein degradation in live cells.

Materials:

  • CRISPR-edited cells with HiBiT knocked into the endogenous locus of the target protein.

  • LgBiT expression plasmid or stable cell line.

  • White, 96-well or 384-well assay plates.

  • Nano-Glo® Endurazine™ Live Cell Substrate.

  • PROTAC of interest.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in white assay plates.

  • Substrate Addition: Prepare a 1X solution of Endurazine™ substrate in the assay medium. Aspirate the cell culture medium and add the Endurazine™ solution to each well.

  • Equilibration: Incubate the plate for 2.5 hours at 37°C and 5% CO2 to allow the luminescent signal to equilibrate.[9]

  • PROTAC Treatment: Prepare a 10X concentration of the PROTAC titration. Add the PROTAC solution to the wells.

  • Kinetic Measurement: Immediately begin collecting kinetic luminescence measurements in a luminometer pre-equilibrated to 37°C for a period of 0-48 hours.[9]

  • Data Analysis: Calculate degradation parameters such as rate, Dmax, and DC50 from the kinetic data.

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ assay allows for the real-time detection of PROTAC-induced ternary complex formation in live cells.[10]

Materials:

  • HEK293T cells (or other suitable cell line).

  • Plasmid DNA: NanoLuc®-fused target protein (donor) and HaloTag®-fused E3 ligase (acceptor).

  • Transfection reagent (e.g., FuGENE® HD).

  • White, solid-bottom 96-well or 384-well assay plates.

  • HaloTag® NanoBRET® 618 Ligand.

  • Nano-Glo® Live Cell Reagent.

  • PROTAC of interest.

  • Luminometer capable of measuring dual-filtered luminescence.

Procedure:

  • Cell Seeding: Seed cells in white assay plates to reach 80-90% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point for optimization.[11]

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.[11]

  • Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[11]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values for ternary complex formation.[11]

Conclusion

In-cell click chemistry, particularly the CLIPTAC approach, presents a compelling alternative to traditional PROTAC validation methods, primarily by circumventing the challenge of poor cell permeability of large PROTAC molecules. The choice between CuAAC and SPAAC for in-cell ligation will depend on the specific experimental context, with SPAAC offering better biocompatibility at the cost of slower reaction kinetics.[] A multi-assay validation workflow, incorporating direct measurement of protein degradation, kinetic analysis, and confirmation of ternary complex formation, is essential for the robust characterization of any PROTAC, regardless of its mode of delivery or assembly. The protocols and comparative data provided in this guide aim to equip researchers with the necessary tools to design and execute rigorous PROTAC validation studies.

References

Assessing the Stability of Ternary Complexes with a PEG8 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, the formation of a stable ternary complex—comprising the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the linchpin for successful degradation. The linker connecting the POI-binding and E3 ligase-recruiting moieties of the PROTAC is a critical determinant of the stability and productivity of this complex. Among the diverse array of linkers utilized, the polyethylene glycol (PEG) linker, particularly the 8-unit PEG8 linker, is frequently employed due to its favorable physicochemical properties. This guide provides a comparative analysis of the stability of ternary complexes formed with a PEG8 linker versus other linker alternatives, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Pivotal Role of the Linker in Ternary Complex Stability

The linker is not a mere spacer; its length, flexibility, and chemical composition are paramount in dictating the geometry of the ternary complex.[1] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, enhancing the stability of the ternary complex, a phenomenon known as positive cooperativity.[2][3] Conversely, a suboptimal linker can lead to steric hindrance or an unproductive orientation, destabilizing the complex and diminishing degradation efficacy.[1]

PEG linkers are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule, and their conformational flexibility, which allows for the adoption of multiple orientations to achieve a stable ternary complex.[4][5] The PEG8 linker, with its intermediate length, often serves as a robust starting point in PROTAC design, offering a balance of flexibility and reach.[6] However, the optimal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating empirical validation.[1]

Quantitative Comparison of Linker Performance

The stability of the ternary complex is a key parameter to optimize during PROTAC development, as longer-lasting complexes are associated with greater target ubiquitination and faster degradation rates.[2][7] The following tables summarize key in vitro performance indicators for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with the von Hippel-Lindau (VHL) E3 ligase, illustrating the impact of varying PEG linker lengths on degradation efficacy and ternary complex stability.

Table 1: In Vitro Degradation Efficacy of BRD4-targeting PROTACs with Varying PEG Linker Lengths [5]

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC 1PEG325>95
PROTAC 2PEG415>95
PROTAC 3 (Reference) PEG5 8 >95
PROTAC 4PEG612>95
PROTAC 5PEG720>95

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[5] [b] Dmax: The maximum percentage of target protein degradation achieved.[5]

Table 2: Biophysical Characterization of Ternary Complex Stability for VHL/PROTAC/BRD4BD2 [2][8]

PROTACLinker CompositionKDbinary (nM) [c]KDternary (nM) [d]Cooperativity (α) [e]Ternary Complex Half-life (t1/2) (s) [f]
MZ1PEG-based663.3~20147
AT1PEG-based33066~5N/A
MZP55PEG-based15300.5<1
MZP61PEG-based211000.2<1

Data Footnotes: [c] KDbinary: Dissociation constant for the binding of the PROTAC to the VHL E3 ligase in the absence of the target protein.[2][8] [d] KDternary: Dissociation constant for the binding of the PROTAC/BRD4BD2 binary complex to the VHL E3 ligase.[2][8] [e] Cooperativity (α): Calculated as the ratio of KDbinary/KDternary. A value > 1 indicates positive cooperativity, where the formation of the ternary complex is favored.[2] [f] t1/2: The dissociative half-life of the ternary complex, calculated as ln(2)/koff.[2]

These data underscore that a direct correlation between linker length and degradation efficacy is not always observed; rather, an optimal linker length exists for each specific system. The biophysical data for the well-characterized BRD4 degrader MZ1 and its analogs reveal that positive cooperativity significantly contributes to the formation of a stable and long-lived ternary complex, which in turn drives efficient protein degradation.[2][8]

Mandatory Visualizations

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC PROTAC (with PEG8 Linker) PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ub_POI Ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Synthesis Synthesize PROTACs with Varying Linkers (e.g., PEG8) QC Quality Control (NMR, MS, Purity) Synthesis->QC SPR SPR Analysis (Kd, kon, koff, α) QC->SPR ITC ITC Analysis (Kd, ΔH, ΔS, α) QC->ITC BLI BLI Analysis (Kd, kon, koff) QC->BLI Degradation Western Blot / In-Cell Western (DC50, Dmax) BLI->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic Linker_Logic Linker Linker Properties (Length, Flexibility, Composition) TernaryComplex Ternary Complex Stability & Geometry Linker->TernaryComplex influences Cooperativity Cooperativity (α) TernaryComplex->Cooperativity determines Efficacy Degradation Efficacy (DC50, Dmax) TernaryComplex->Efficacy directly impacts Cooperativity->Efficacy correlates with

References

Safety Operating Guide

Proper Disposal of Bromo-PEG8-Boc: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety information and detailed operational procedures for the proper disposal of Bromo-PEG8-Boc. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and professionals in drug development who handle such chemical compounds.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS). A GHS07 pictogram indicates that it is an irritant.[1] Key hazard statements include:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Additionally, similar PEG-ylated compounds are noted as being very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing environmental release.[3]

Quantitative Safety Data
PropertyValueSource
Molecular Formula C₂₃H₄₅BrO₁₀[1]
Molecular Weight 561.50 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2]
Storage Temperature 4°C[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Eye Protection: Chemical safety goggles with side shields are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves must be worn.

  • Skin and Body Protection: A laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2]

Step-by-Step Disposal Protocol

The presence of bromine in the compound means it must be disposed of as halogenated organic waste .[4] Do not mix with non-halogenated organic waste.

Experimental Protocol: Waste Segregation and Disposal

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."

    • This container should be made of a material compatible with brominated organic compounds.

    • Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves), in this designated container.

  • Spill Management:

    • In the event of a spill, do not panic. Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the substance.

    • Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and collect the cleaning materials in the same waste container.

  • Container Management:

    • Keep the halogenated organic waste container securely sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • Do not dispose of this compound or its waste down the drain.[4]

    • Arrange for the collection and disposal of the "Halogenated Organic Waste" container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Ensure all institutional and local regulations for hazardous waste disposal are followed.

Disposal Workflow and Decision-Making

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling and Segregation cluster_disposal Final Disposal A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Chemical Fume Hood C->D E Is this a spill? D->E F Absorb with Inert Material E->F Yes G Collect Waste in 'Halogenated Organic Waste' Container E->G No F->G H Seal Waste Container Securely G->H I Store in Designated Safe Area H->I J Contact EHS for Pickup I->J K Disposal by Licensed Contractor J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bromo-PEG8-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Bromo-PEG8-Boc, a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE:

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Body Protection Laboratory coatA flame-resistant lab coat (e.g., Nomex) or a 100% cotton lab coat should be worn and fully buttoned. This provides a barrier against splashes and skin contact.
Respiratory Protection Respirator (if necessary)All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

All manipulations of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment and reagents (e.g., spatula, weigh paper, solvent, reaction vessel).

  • Don all required PPE as detailed in the table above.

Step 2: Weighing and Transfer

  • Conduct all weighing and transferring of the solid this compound compound within the fume hood.

  • Use a spatula for transfers to prevent the generation of dust.

  • If transferring to a reaction vessel, ensure the vessel is stable and properly labeled.

Step 3: Dissolution

  • When dissolving this compound, add the solvent slowly to the solid to avoid splashing.

  • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

Step 4: Reaction

  • Add the this compound solution to the reaction mixture in a controlled manner.

  • Maintain the reaction under an inert atmosphere if required by the specific protocol.

Step 5: Post-Handling

  • Thoroughly clean all equipment that has come into contact with this compound.

  • Wipe down the work area within the fume hood.

  • Dispose of all contaminated waste as per the disposal plan outlined below.

  • Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Any unused this compound, as well as contaminated items like gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste. Do not pour any solutions down the drain.

Disposal Procedure:

  • All waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE FumeHood Work in Fume Hood Weigh Weigh & Transfer FumeHood->Weigh Dissolve Dissolve Weigh->Dissolve React Add to Reaction Dissolve->React Clean Clean Equipment React->Clean Segregate Segregate Waste Clean->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these safety protocols, researchers can confidently and safely incorporate this compound into their workflows, contributing to the advancement of drug discovery and development.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo-PEG8-Boc
Reactant of Route 2
Reactant of Route 2
Bromo-PEG8-Boc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。